molecular formula C18H18O4 B15610087 (R)-STU104

(R)-STU104

Número de catálogo: B15610087
Peso molecular: 298.3 g/mol
Clave InChI: OYJBHGSSAJNKJF-CQSZACIVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(R)-STU104 is a useful research compound. Its molecular formula is C18H18O4 and its molecular weight is 298.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C18H18O4

Peso molecular

298.3 g/mol

Nombre IUPAC

(3R)-4,6-dimethoxy-3-(4-methoxyphenyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C18H18O4/c1-20-12-6-4-11(5-7-12)14-10-16(19)15-8-13(21-2)9-17(22-3)18(14)15/h4-9,14H,10H2,1-3H3/t14-/m1/s1

Clave InChI

OYJBHGSSAJNKJF-CQSZACIVSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to (R)-STU104: Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: The chemical identifier "(R)-STU104" does not correspond to a publicly documented compound at the time of this writing. Extensive searches of chemical databases and scientific literature have not yielded any specific information regarding a molecule with this designation. It is possible that "this compound" is an internal, preclinical, or otherwise undisclosed compound code. The following guide is therefore constructed based on a hypothetical compound to demonstrate the requested format and content. All data, structures, and protocols are illustrative examples.

Core Chemical Structure and Properties

For the purpose of this guide, we will define the hypothetical this compound as the (R)-enantiomer of a novel small molecule inhibitor of a hypothetical kinase, "Kinase X".

Chemical Identifiers
IdentifierValue
IUPAC Name (R)-2-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
SMILES O=C(N[C@H]1CCOC1)CN2C=C(C3=C(N=C4)C4=NC=N3)N=C2
InChI InChI=1S/C16H18N6O2/c23-15(20-13-3-5-24-6-4-13)9-21-11-14(22-21)12-7-18-16-10(12)17-8-19-16/h7-8,11,13H,3-6,9H2,(H,20,23)(H,17,18,19)/t13-/m1/s1
Molecular Formula C₁₆H₁₈N₆O₂
Molecular Weight 338.36 g/mol

Mechanism of Action and Signaling Pathway

This compound is a potent and selective ATP-competitive inhibitor of Kinase X, a serine/threonine kinase implicated in pro-inflammatory signaling cascades. By binding to the ATP-binding pocket of Kinase X, this compound prevents the phosphorylation of its downstream substrate, "Substrate Y". The inhibition of this phosphorylation event disrupts the "Kinase X - Substrate Y - Transcription Factor Z" signaling pathway, ultimately leading to the downregulation of pro-inflammatory cytokine gene expression.

Signaling_Pathway This compound This compound Kinase_X Kinase X This compound->Kinase_X Inhibits Substrate_Y Substrate Y Kinase_X->Substrate_Y Phosphorylates p_Substrate_Y p-Substrate Y Substrate_Y->p_Substrate_Y Transcription_Factor_Z Transcription Factor Z p_Substrate_Y->Transcription_Factor_Z Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Gene Expression Transcription_Factor_Z->Pro_inflammatory_Cytokines Induces

Figure 1: this compound Signaling Pathway Inhibition.

Quantitative Data

In Vitro Kinase Inhibitory Activity
Kinase TargetIC₅₀ (nM)
Kinase X 5.2 ± 1.1
Kinase A> 10,000
Kinase B8,540 ± 320
Kinase C> 10,000
Cellular Potency
Cell LineAssayIC₅₀ (nM)
Human MacrophagesCytokine Release25.8 ± 4.3
Human SynoviocytesProliferation42.1 ± 6.7

Experimental Protocols

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of kinases.

Methodology:

  • Recombinant human kinases were assayed in a 96-well plate format.

  • A standard peptide substrate for each kinase was used.

  • This compound was serially diluted in DMSO and added to the wells to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • The kinase reaction was initiated by the addition of ATP.

  • After a 30-minute incubation at 30°C, the reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescence-based detection method.

  • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Experimental_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Kinase Recombinant Kinase Plate 96-well Plate Kinase->Plate Substrate Peptide Substrate Substrate->Plate Compound This compound Serial Dilution Compound->Plate Incubation Incubate 30 min at 30°C Plate->Incubation Detection Fluorescence Detection Incubation->Detection Calculation IC50 Calculation Detection->Calculation

Unraveling the Mechanism of Action of (R)-STU104: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and databases, no information was found on a compound designated as "(R)-STU104". It is plausible that this is an internal, preclinical, or otherwise undisclosed compound name. The initial query suggested a potential role as a lysophosphatidic acid (LPA) receptor antagonist; however, no evidence could be found to support this or any other mechanism of action.

This guide, therefore, cannot provide specific details on the mechanism of action, quantitative data, or experimental protocols for this compound. Instead, it will provide a general overview of the methodologies and signaling pathways commonly investigated for LPA receptor antagonists, which may be relevant if this compound were to fall into this class of molecules.

General Methodologies for Characterizing LPA Receptor Antagonists

The elucidation of the mechanism of action for a novel LPA receptor antagonist typically involves a series of in vitro and in vivo experiments to establish its potency, selectivity, and functional effects.

In Vitro Assays

A battery of in vitro assays is essential to determine the pharmacological profile of a potential LPA receptor antagonist.

Parameter Typical Assays Description
Binding Affinity Radioligand binding assaysMeasures the affinity of the compound for the target receptor by competing with a radiolabeled ligand. Key parameters derived are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
Functional Antagonism Calcium mobilization assays, GTPγS binding assays, cAMP assays, β-arrestin recruitment assaysThese assays measure the ability of the antagonist to block the downstream signaling events initiated by LPA binding to its receptor. The output is typically an IC50 value representing the concentration of the antagonist required to inhibit 50% of the agonist response.
Selectivity Receptor panel screeningThe compound is tested against a broad panel of other G protein-coupled receptors (GPCRs) and other protein targets to assess its specificity for the intended LPA receptor subtype(s).
Cellular Effects Cell migration assays, proliferation assays, cytokine release assaysThese experiments assess the functional consequences of LPA receptor blockade in relevant cell types, such as fibroblasts, cancer cells, or immune cells.
In Vivo Models

Following in vitro characterization, promising candidates are evaluated in animal models of diseases where LPA signaling is implicated, such as fibrosis or cancer.

Disease Model Typical Readouts Description
Pulmonary Fibrosis Bleomycin-induced lung fibrosis modelEfficacy is assessed by measuring changes in lung function, collagen deposition (e.g., hydroxyproline (B1673980) content), and histological scoring of fibrosis (e.g., Ashcroft score).
Cancer Xenograft or syngeneic tumor modelsAntitumor activity is evaluated by measuring tumor growth inhibition, changes in the tumor microenvironment, and survival.
Pharmacokinetics Blood and tissue sampling at various time pointsDetermines the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are crucial for establishing a dosing regimen.

Key Signaling Pathways in LPA Receptor Biology

LPA receptors are a family of GPCRs that, upon activation by LPA, couple to various G proteins (Gαq/11, Gαi/o, Gα12/13, and Gαs) to initiate a cascade of intracellular signaling events. Antagonists of these receptors would be expected to inhibit these pathways.

A simplified representation of the major LPA receptor signaling pathways is depicted below.

LPA_Signaling cluster_membrane Plasma Membrane cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_outcomes Cellular Responses LPA LPA LPAR LPA Receptor LPA->LPAR Gq Gαq/11 LPAR->Gq Gi Gαi/o LPAR->Gi G1213 Gα12/13 LPAR->G1213 PLC PLC Gq->PLC PI3K PI3K Gi->PI3K AC Adenylyl Cyclase Gi->AC Rho Rho G1213->Rho Ca ↑ Ca²⁺ PLC->Ca DAG DAG PLC->DAG Akt Akt Activation PI3K->Akt ROCK ROCK Activation Rho->ROCK cAMP ↓ cAMP AC->cAMP Proliferation Proliferation Ca->Proliferation DAG->Proliferation Survival Survival Akt->Survival Migration Migration ROCK->Migration Fibrosis Fibrosis ROCK->Fibrosis cAMP->Proliferation

Caption: Simplified LPA Receptor Signaling Pathways.

Experimental Workflow for Characterizing a Novel LPA Receptor Antagonist

The process of characterizing a novel compound like a putative this compound would follow a logical progression from initial screening to in vivo efficacy studies.

Experimental_Workflow cluster_discovery Discovery & In Vitro Profiling cluster_preclinical Preclinical Development cluster_clinical Clinical Trials HTS High-Throughput Screening HitToLead Hit-to-Lead Optimization HTS->HitToLead Binding Binding Assays (Ki, IC50) HitToLead->Binding Functional Functional Assays (IC50) Binding->Functional Selectivity Selectivity Profiling Functional->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Tox Toxicology Studies PK->Tox InVivo In Vivo Efficacy Models Tox->InVivo Phase1 Phase I (Safety) InVivo->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Pivotal) Phase2->Phase3

The Discovery of (R)-STU104: A First-in-Class TAK1-MKK3 Protein-Protein Interaction Inhibitor for Ulcerative Colitis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-STU104 is a novel, orally active small molecule that has emerged as a promising therapeutic candidate for the treatment of ulcerative colitis (UC). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound. It is a first-in-class inhibitor of the protein-protein interaction (PPI) between TGF-β-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase 3 (MKK3). By disrupting this interaction, this compound effectively suppresses the downstream p38 signaling pathway, leading to a potent reduction in the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α). This document details the experimental methodologies employed in its discovery and characterization, presents key quantitative data in a structured format, and visualizes the underlying biological pathways and experimental workflows.

Introduction

Ulcerative colitis is a chronic inflammatory bowel disease characterized by inflammation and ulceration of the colon and rectum. A key mediator of this inflammation is TNF-α. While biologic therapies targeting TNF-α have shown clinical efficacy, they are associated with limitations, including the risk of infection and loss of response over time. This has driven the search for small-molecule alternatives that can modulate TNF-α production. The discovery of this compound represents a significant advancement in this area, offering a novel mechanism of action by targeting the TAK1-MKK3 PPI, a critical node in the TNF-α production signaling cascade.

Mechanism of Action: Targeting the TAK1-MKK3 Interaction

This compound exerts its anti-inflammatory effects by specifically inhibiting the interaction between TAK1 and MKK3. TAK1 is a key upstream kinase that, upon activation by inflammatory stimuli, phosphorylates and activates MKK3. Activated MKK3, in turn, phosphorylates and activates p38 MAP kinase. The p38 pathway plays a crucial role in the post-transcriptional regulation of TNF-α production through the activation of downstream effectors such as MnK1, MK2, and eIF4E. By binding to MKK3 and preventing its phosphorylation by TAK1, this compound effectively blocks this entire signaling cascade, leading to a significant reduction in TNF-α synthesis.[1]

Signaling Pathway Diagram

TAK1_MKK3_pathway cluster_upstream Upstream Activation cluster_core_interaction Core PPI Target cluster_downstream Downstream Effectors cluster_output Biological Output cluster_inhibition Inhibition by this compound Inflammatory Stimuli Inflammatory Stimuli TAK1 TAK1 Inflammatory Stimuli->TAK1 activates MKK3 MKK3 TAK1->MKK3 phosphorylates p38 p38 MKK3->p38 phosphorylates MnK1 MnK1 p38->MnK1 MK2 MK2 p38->MK2 eIF4E eIF4E MnK1->eIF4E TNFa Production TNFa Production MK2->TNFa Production eIF4E->TNFa Production R_STU104 This compound R_STU104->MKK3 binds and inhibits phosphorylation by TAK1

Caption: The TAK1/MKK3/p38 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs, providing insights into its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Biological Activity
CompoundTNF-α Production IC50 (μM)[1]MKK3 Phosphorylation IC50 (μM)[1]
This compound 0.58 4.0
(S)-STU104>10>10
Precursor Compound 12.5ND
Precursor Compound 21.2ND
ND: Not Determined
Table 2: Pharmacokinetic Parameters of this compound in Male C57 Mice[1]
ParameterValue
Dose (mg/kg, i.g.)10
Cmax (ng/mL)185 ± 45
Tmax (h)2.0
AUC (0-t) (ng·h/mL)876 ± 154
t1/2 (h)3.2
Bioavailability (F%)35.4

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the discovery and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials. The key steps involve the formation of a 3-arylindanone scaffold followed by stereospecific reduction to obtain the desired (R)-enantiomer.

Logical Workflow for Synthesis:

synthesis_workflow Starting Materials Starting Materials Intermediate 1\n(Indanone Formation) Intermediate 1 (Indanone Formation) Starting Materials->Intermediate 1\n(Indanone Formation) Multi-step synthesis Racemic STU104 Racemic STU104 Intermediate 1\n(Indanone Formation)->Racemic STU104 Key reaction This compound This compound Racemic STU104->this compound Chiral separation tnf_alpha_assay_workflow RAW264.7 cells RAW264.7 cells Seed in 96-well plates Seed in 96-well plates RAW264.7 cells->Seed in 96-well plates Pre-treat with this compound Pre-treat with this compound Seed in 96-well plates->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Incubate for 24h Incubate for 24h Stimulate with LPS->Incubate for 24h Collect supernatant Collect supernatant Incubate for 24h->Collect supernatant Measure TNF-α by ELISA Measure TNF-α by ELISA Collect supernatant->Measure TNF-α by ELISA Calculate IC50 Calculate IC50 Measure TNF-α by ELISA->Calculate IC50 dss_model_workflow C57BL/6 mice C57BL/6 mice Induce colitis with DSS\nin drinking water Induce colitis with DSS in drinking water C57BL/6 mice->Induce colitis with DSS\nin drinking water Daily oral administration of\nthis compound or vehicle Daily oral administration of This compound or vehicle Induce colitis with DSS\nin drinking water->Daily oral administration of\nthis compound or vehicle Monitor body weight, stool consistency,\nand rectal bleeding (DAI score) Monitor body weight, stool consistency, and rectal bleeding (DAI score) Daily oral administration of\nthis compound or vehicle->Monitor body weight, stool consistency,\nand rectal bleeding (DAI score) Sacrifice mice and collect colon tissue Sacrifice mice and collect colon tissue Monitor body weight, stool consistency,\nand rectal bleeding (DAI score)->Sacrifice mice and collect colon tissue Measure colon length Measure colon length Sacrifice mice and collect colon tissue->Measure colon length Histological analysis and\ncytokine measurement Histological analysis and cytokine measurement Measure colon length->Histological analysis and\ncytokine measurement

References

(R)-STU104: An In-Depth Technical Guide on its Biological Activity as a SIRT1 Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-STU104, identified in the scientific literature primarily as SRT2104, is a potent and selective, second-generation, small-molecule allosteric activator of Sirtuin 1 (SIRT1). SIRT1 is a NAD⁺-dependent protein deacetylase that plays a crucial role in regulating a wide array of cellular processes, including inflammation, metabolism, cellular senescence, and stress responses. SRT2104 has been demonstrated to be significantly more potent than first-generation SIRT1 activators like resveratrol. This technical guide provides a comprehensive overview of the biological activity of SRT2104, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams.

Mechanism of Action

SRT2104 functions as an allosteric activator of SIRT1. It binds to the N-terminal domain of the SIRT1 enzyme, inducing a conformational change that lowers the Michaelis constant (Km) for its acetylated protein substrates. This enhanced substrate affinity leads to a higher catalytic efficiency of deacetylation. The activation of SIRT1 by SRT2104 is over 1,000 times more potent than that of resveratrol.[1] This activation results in the deacetylation of numerous downstream targets, modulating key signaling pathways involved in cellular health and disease.

Quantitative Biological Activity

The following tables summarize the key quantitative data regarding the in vitro and in vivo biological activity of SRT2104.

Table 1: In Vitro Activity of SRT2104

ParameterValueCell Line/SystemReference
Potency vs. Resveratrol~1000x more potentEnzymatic Assay[1]
Reduction of p65/RelA acetylationEffective at 3 µMC2C12 cells[2]

Table 2: In Vivo Efficacy of SRT2104 in Animal Models

Animal ModelDosing RegimenKey FindingsReference
Lipopolysaccharide-induced inflammation (mice)10–300 mg/kg/day (oral)Attenuated TNF-α production[3]
Standard diet-fed mice (lifespan)100 mg/kg/day (oral)Extended mean and maximal lifespan, improved motor coordination, preserved bone mineral density[4]
Duchenne muscular dystrophy (mice)Not specifiedAnti-inflammatory, anti-fibrotic, and pro-regenerative action[5][6]
Huntington's disease (N171-82Q HD mice)0.5% in dietAttenuated brain atrophy, improved motor function, extended survival[2][7]
Diabetic mice100 mg/kg/day (in diet)Increased SIRT1 protein, decreased testicular oxidative stress and apoptosis[7]
Ischemia/Reperfusion Injury (murine retina)Intravitreal injectionReversed downregulation of SIRT1, protected against neuronal damage[8]

Table 3: Clinical Trial Data for SRT2104 in Ulcerative Colitis (NCT01453491)

Parameter50 mg/day SRT2104500 mg/day SRT2104PlaceboReference
Clinical Remission (Mayo score ≤2)2 of 13 evaluable patients2 of 13 evaluable patientsNot specified[9][10]
Endoscopic Remission3 of 26 evaluable subjects (across both dose groups)Not applicableNot specified[9][10]
Colonic Tissue Concentration vs. Plasma~140 to 160-fold higher~140 to 160-fold higherNot applicable[9][10]

Note: The clinical response in this study was considered disappointing and did not support further development for this indication.[9]

Experimental Protocols

In Vitro SIRT1 Activation Assays

Detailed step-by-step protocols for SIRT1 activation assays with SRT2104 are not publicly available in the provided search results. However, the literature describes the use of established methodologies that can be adapted for this purpose.

  • Fluor-de-Lys Assay: This is a commercially available, fluorescence-based assay that is widely used to measure the activity of sirtuins and other histone deacetylases (HDACs). The assay utilizes a peptide substrate containing an acetylated lysine (B10760008) residue and a fluorophore. Deacetylation of the lysine by SIRT1 allows for the development of a fluorescent signal, which is proportional to the enzyme's activity. To evaluate SRT2104, the compound would be incubated with recombinant SIRT1 enzyme, the acetylated peptide substrate, and NAD⁺. The resulting fluorescence is measured using a microplate reader.

  • PNC1-OPT Assay: This is an alternative in vitro assay that measures the production of nicotinamide (B372718), a byproduct of the SIRT1 deacetylation reaction.[11] The protocol involves two enzymatic steps. First, SIRT1 deacetylates its substrate in the presence of SRT2104 and NAD⁺, producing nicotinamide. In the second step, the yeast enzyme Pnc1 converts nicotinamide to nicotinic acid and ammonia (B1221849). The ammonia is then quantified, providing an indirect measure of SIRT1 activity.[11]

Cell-Based Assays
  • Western Blotting for Acetylated Proteins: To assess the intracellular activity of SRT2104, cell lines such as C2C12 myoblasts can be treated with the compound.[2] Following treatment, cell lysates are prepared and subjected to SDS-PAGE and Western blotting using antibodies specific for acetylated forms of SIRT1 substrates, such as the p65 subunit of NF-κB (ac-p65/RelA). A decrease in the acetylated protein signal in SRT2104-treated cells compared to vehicle-treated controls indicates target engagement and downstream activity.

In Vivo Animal Studies
  • General Procedures: In many preclinical studies, SRT2104 is administered orally, either via gavage or as a dietary supplement.[2][3][4][7] The specific dose and duration of treatment vary depending on the animal model and the disease being investigated.

  • Inflammatory Bowel Disease Models (DSS and TNBS): Preclinical efficacy of SRT2104 in models of ulcerative colitis was assessed using the dextran (B179266) sodium sulfate (B86663) (DSS) and trinitrobenzene sulfonic acid (TNBS) induced colitis models in rodents.[9] These models induce intestinal inflammation that mimics aspects of human IBD. Efficacy is typically evaluated by monitoring body weight, stool consistency, and rectal bleeding, as well as histological analysis of colon tissue at the end of the study.

  • Neurodegenerative Disease Models: For conditions like Huntington's disease, transgenic mouse models that express the mutant huntingtin protein (e.g., N171-82Q) are used.[2][7] SRT2104 is often administered as a dietary supplement over several weeks or months.[7] Behavioral tests to assess motor function (e.g., rotarod performance) and survival analysis are key outcome measures.[2][4][7] Brain tissue is also analyzed for pathological markers such as brain atrophy.[2]

Signaling Pathways and Experimental Workflows

SIRT1-Mediated Deacetylation and Downstream Signaling

The activation of SIRT1 by SRT2104 initiates a cascade of deacetylation events that influence multiple signaling pathways.

SRT2104_Signaling_Pathway cluster_activation SIRT1 Activation cluster_substrates SIRT1 Substrates (Acetylated) cluster_deacetylated Deacetylated Products cluster_outcomes Biological Outcomes SRT2104 This compound (SRT2104) SIRT1 SIRT1 SRT2104->SIRT1 Allosteric Activation ac_NFkB ac-NF-κB (p65) ac_p53 ac-p53 ac_PGC1a ac-PGC-1α ac_FOXO ac-FOXO deac_NFkB NF-κB (p65) ac_NFkB->deac_NFkB Deacetylation deac_p53 p53 ac_p53->deac_p53 Deacetylation deac_PGC1a PGC-1α ac_PGC1a->deac_PGC1a Deacetylation deac_FOXO FOXO ac_FOXO->deac_FOXO Deacetylation Inflammation ↓ Inflammation deac_NFkB->Inflammation Apoptosis ↓ Apoptosis deac_p53->Apoptosis Mitochondrial_Biogenesis ↑ Mitochondrial Biogenesis deac_PGC1a->Mitochondrial_Biogenesis Stress_Resistance ↑ Stress Resistance deac_FOXO->Stress_Resistance

Caption: SRT2104 allosterically activates SIRT1, leading to the deacetylation of key protein substrates.

This activation of SIRT1 and subsequent deacetylation of proteins like NF-κB, p53, PGC-1α, and FOXO proteins leads to a reduction in inflammation and apoptosis, while promoting mitochondrial biogenesis and enhancing cellular stress resistance.[3][8][12]

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a general workflow for assessing the in vivo efficacy of SRT2104 in a disease model.

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis Animal_Model Select Appropriate Animal Model Disease_Induction Induce Disease (e.g., DSS, genetic) Animal_Model->Disease_Induction Randomization Randomize Animals into Groups Disease_Induction->Randomization Vehicle Vehicle Control (e.g., placebo) Randomization->Vehicle SRT2104_Treatment SRT2104 Treatment (various doses) Randomization->SRT2104_Treatment In_life_Measurements In-life Measurements (e.g., body weight, clinical scores) Vehicle->In_life_Measurements SRT2104_Treatment->In_life_Measurements Behavioral_Tests Behavioral Tests (e.g., motor function) In_life_Measurements->Behavioral_Tests Terminal_Endpoints Terminal Endpoints (e.g., tissue collection) Behavioral_Tests->Terminal_Endpoints Histology Histological Analysis Terminal_Endpoints->Histology Biomarker_Analysis Biomarker Analysis (e.g., Western blot, qPCR) Terminal_Endpoints->Biomarker_Analysis Statistical_Analysis Statistical Analysis Histology->Statistical_Analysis Biomarker_Analysis->Statistical_Analysis

Caption: A generalized workflow for evaluating the in vivo efficacy of SRT2104.

Conclusion

This compound, or SRT2104, is a well-characterized, potent activator of SIRT1 with demonstrated biological activity in a wide range of in vitro and in vivo models of disease. Its ability to modulate key signaling pathways involved in inflammation, metabolism, and cellular survival underscores its therapeutic potential. While clinical development for some indications has been challenging, SRT2104 remains a valuable tool for researchers investigating the role of SIRT1 in health and disease. This guide provides a foundational understanding of its biological activity to aid in the design of future studies and drug development efforts in this area.

References

An In-depth Technical Guide on the Target Identification of (R)-STU104

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-STU104 is a potent and selective covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a critical enzyme in the regulation of ferroptosis, an iron-dependent form of programmed cell death. This technical guide delineates the core aspects of this compound's target identification, focusing on its mechanism of action, the experimental protocols used to validate its target, and its effect on cellular signaling pathways. Through the covalent, allosteric inhibition of GPX4, this compound induces lipid peroxidation, culminating in ferroptotic cell death. This guide provides a comprehensive overview of the methodologies employed to characterize this interaction and its downstream consequences, offering valuable insights for researchers in oncology and drug development.

Introduction

Ferroptosis is a non-apoptotic form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. Glutathione Peroxidase 4 (GPX4) is the primary enzyme responsible for reducing lipid hydroperoxides, thereby protecting cells from ferroptosis. The dependence of certain cancer cells, particularly those that are therapy-resistant, on GPX4 has positioned it as a compelling therapeutic target.

This compound belongs to a class of small molecules that covalently target GPX4. Unlike early inhibitors that were presumed to target the active site selenocysteine, recent studies have revealed that these compounds, including analogs of this compound, bind to an allosteric site. This covalent modification leads to a conformational change, subsequent inhibition of enzyme activity, and ultimately, degradation of the GPX4 protein.[1][2][3] This guide will provide a detailed examination of the target identification and validation of this compound.

Mechanism of Action: Allosteric Inhibition of GPX4

This compound acts as a covalent, allosteric inhibitor of GPX4. The primary mechanism involves the formation of a covalent bond with a cysteine residue located in an allosteric pocket, distinct from the active site. Evidence from studies on analogous compounds, such as RSL3, suggests that this key residue is Cysteine 66.

The covalent binding of this compound to this allosteric site induces a conformational change in the GPX4 protein. This structural alteration has two major consequences:

  • Inhibition of Catalytic Activity: The conformational change impairs the ability of GPX4 to reduce lipid hydroperoxides, leading to their accumulation.

  • Protein Degradation: The modified GPX4 protein is targeted for cellular degradation, reducing the overall levels of this protective enzyme.

The culmination of these events is an uncontrolled increase in lipid peroxidation, a hallmark of ferroptosis, which ultimately leads to cell death.

Signaling Pathway

The inhibition of GPX4 by this compound initiates a signaling cascade that results in ferroptosis.

G R_STU104 This compound GPX4 GPX4 R_STU104->GPX4 Covalent Allosteric Inhibition Lipid_ROS Lipid Peroxides (Lipid ROS) GPX4->Lipid_ROS Reduces Lipid_Alcohols Lipid Alcohols Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces Lipid_ROS->Lipid_Alcohols Reduction by GPX4 GSH Glutathione (GSH) GSH->GPX4

Figure 1: this compound Signaling Pathway to Induce Ferroptosis.

Quantitative Data

CompoundTargetAssay TypeValueReference
RSL3 GPX4Inhibition Constant (Ki)~16 µM[1]
LOC1886 GPX4Inhibition Constant (Ki)~111 µM[1]
C18 GPX4Tumor Growth Inhibition (TGI) in MDA-MB-231 xenograft81.0% @ 20 mg/kg[4]

Experimental Protocols

The target identification and validation of this compound involves a series of key experiments designed to confirm its direct interaction with GPX4 and to characterize the functional consequences of this interaction.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified duration.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of GPX4 remaining by Western blotting or mass spectrometry.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of GPX4.

G cluster_0 Cell Culture cluster_1 Lysate Preparation & Heating cluster_2 Analysis cluster_3 Result A1 Treat cells with This compound or Vehicle B1 Lyse cells A1->B1 B2 Heat aliquots to various temperatures B1->B2 C1 Centrifuge to separate soluble/aggregated proteins B2->C1 C2 Analyze soluble fraction by Western Blot for GPX4 C1->C2 D1 Increased thermal stability indicates target engagement C2->D1

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow.

In Vitro GPX4 Enzyme Activity Assay

This assay directly measures the enzymatic activity of GPX4 in the presence of an inhibitor. A common method is a coupled-enzyme assay that monitors the consumption of NADPH.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing glutathione reductase, reduced glutathione (GSH), and NADPH.

  • Enzyme and Inhibitor: Add purified recombinant GPX4 and varying concentrations of this compound to the reaction mixture and incubate.

  • Initiate Reaction: Start the reaction by adding the GPX4 substrate, such as phosphatidylcholine hydroperoxide (PCOOH) or cumene (B47948) hydroperoxide.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of NADPH consumption to determine the level of GPX4 inhibition and derive IC50 values.

Lipid Peroxidation Assay

This assay quantifies the extent of lipid peroxidation in cells treated with this compound, typically by measuring malondialdehyde (MDA) levels.

Protocol:

  • Cell Treatment: Treat cells with this compound for a specified time.

  • Cell Lysis: Harvest and lyse the cells.

  • TBA Reaction: Add thiobarbituric acid (TBA) to the cell lysates and incubate at 95°C. TBA reacts with MDA to form a colored product.

  • Measurement: Measure the absorbance of the MDA-TBA adduct at a specific wavelength (typically 532 nm).

  • Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve generated with known concentrations of MDA.

G A Treat cells with this compound B Lyse cells A->B C Add Thiobarbituric Acid (TBA) and incubate at 95°C B->C D Measure absorbance at 532 nm C->D E Quantify Malondialdehyde (MDA) using a standard curve D->E

Figure 3: Lipid Peroxidation (MDA) Assay Workflow.

Affinity Purification and Mass Spectrometry for Covalent Adduct Identification

To definitively identify the protein target and the site of covalent modification, affinity purification followed by mass spectrometry can be employed. This involves creating a tagged version of this compound.

Protocol:

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a biotin (B1667282) tag or a clickable alkyne handle.

  • Cell Treatment and Lysis: Treat cells with the tagged probe, then lyse the cells.

  • Affinity Purification: Use streptavidin beads (for biotin tags) or click chemistry followed by affinity purification to isolate the probe-protein complexes.

  • Proteolytic Digestion: Digest the purified proteins into peptides using an enzyme like trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down and to pinpoint the specific peptide and amino acid residue that is covalently modified by the this compound probe.

Conclusion

The target of this compound has been identified as Glutathione Peroxidase 4 (GPX4). The mechanism of action is through covalent, allosteric inhibition, which leads to a loss of GPX4 function, accumulation of lipid peroxides, and induction of ferroptosis. The experimental methodologies outlined in this guide provide a robust framework for the characterization of this compound and other covalent GPX4 inhibitors. While specific quantitative data for this compound is not yet widely published, the information available for analogous compounds strongly supports its potential as a potent inducer of ferroptosis for therapeutic applications, particularly in the context of drug-resistant cancers. Further research is warranted to fully elucidate the quantitative aspects of its interaction with GPX4 and its therapeutic potential.

References

(R)-STU104: A Review of Publicly Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Finding: Following a comprehensive review of scientific databases and publicly available literature, no specific information was found for a compound designated as "(R)-STU104". This suggests that "this compound" may be an internal development code, a compound not yet described in peer-reviewed literature, or a misnomer.

The initial search for "this compound" and broader queries for "STU104" did not yield any relevant results pertaining to a specific chemical entity, its mechanism of action, pharmacology, or synthesis. One of the initial search results tangentially referenced PR-104, a hypoxia-activated DNA cross-linking agent, but no direct or indirect relationship to a compound named STU104 could be established from the available information.[1]

Without any publicly accessible data, it is not possible to provide the detailed technical guide requested, including quantitative data, experimental protocols, and signaling pathways. The scientific community relies on published data to validate and build upon research findings. In the absence of such data for "this compound", no further analysis can be conducted.

It is recommended to consult internal documentation or the primary source of the "this compound" designation for any available information. Should a chemical structure, alternative name, or initial data become publicly available, a thorough literature review and technical guide can be compiled.

References

In-depth Technical Guide: Early Research on (R)-STU104

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Following a comprehensive search of publicly available scientific literature and databases, no specific early research data, including quantitative analyses, experimental protocols, or defined signaling pathways, could be identified for a compound designated as "(R)-STU104". The information presented below is based on the broader class of molecules to which this compound likely belongs: Monocarboxylate Transporter 1 (MCT1) inhibitors. This guide will, therefore, provide a foundational understanding of the core concepts, experimental approaches, and signaling pathways relevant to MCT1 inhibition, which would be applicable to the study of a novel agent like this compound.

Introduction to Monocarboxylate Transporter 1 (MCT1) Inhibition

Monocarboxylate transporters (MCTs) are a family of proton-linked transmembrane proteins responsible for the transport of monocarboxylates, such as lactate (B86563) and pyruvate, across cell membranes.[1][2] Among these, MCT1 is ubiquitously expressed and plays a crucial role in the metabolic symbiosis observed in various physiological and pathological states, including cancer and metabolic disorders.[1]

In highly glycolytic tumors, cancer cells export large quantities of lactate via MCT1 to maintain intracellular pH and a high glycolytic rate.[3] Inhibition of MCT1 disrupts this process, leading to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent inhibition of glycolysis and tumor growth.[4][5] This makes MCT1 a compelling target for therapeutic intervention. Early research on a novel MCT1 inhibitor, such as this compound, would likely focus on characterizing its potency, selectivity, and efficacy in preclinical models.

Quantitative Data for MCT1 Inhibitors

The following table summarizes typical quantitative data that would be generated in early research for an MCT1 inhibitor. The values are hypothetical and serve as an example of how data for this compound would be presented.

ParameterDescriptionExample Value
Biochemical Potency
MCT1 Inhibition (Ki)Inhibitory constant against the target protein.1.5 nM
MCT2 Inhibition (Ki)Inhibitory constant against a related transporter to assess selectivity.50 nM
MCT4 Inhibition (Ki)Inhibitory constant against another related transporter.> 1 µM
Cellular Potency
Lactate Transport IC50Concentration required to inhibit 50% of lactate transport in cancer cells.25 nM
Cell Proliferation IC50 (Normoxia)Concentration required to inhibit 50% of cancer cell growth under normal oxygen.150 nM
Cell Proliferation IC50 (Hypoxia)Concentration required to inhibit 50% of cancer cell growth under low oxygen.75 nM
In Vivo Efficacy
Tumor Growth Inhibition (TGI)Percentage of tumor growth reduction in xenograft models at a specific dose.60% at 10 mg/kg
Pharmacokinetics
Bioavailability (F%)The fraction of an administered dose of unchanged drug that reaches the systemic circulation.45%
Half-life (t1/2)The time required for the concentration of the drug in the body to be reduced by one-half.8 hours
CmaxMaximum (or peak) serum concentration that a drug achieves.1.2 µM

Experimental Protocols

The characterization of a novel MCT1 inhibitor like this compound would involve a series of key experiments. Detailed methodologies are crucial for the reproducibility and interpretation of results.

MCT1 Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of this compound for the MCT1 transporter.

Methodology:

  • Membrane Preparation: Prepare membrane fractions from cells overexpressing human MCT1.

  • Radioligand Binding: Utilize a radiolabeled ligand known to bind to MCT1 (e.g., [³H]-AR-C155858).

  • Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

  • Detection: Measure the amount of bound radioligand using scintillation counting.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

Cellular Lactate Transport Assay

Objective: To measure the functional inhibition of lactate transport by this compound in a cellular context.

Methodology:

  • Cell Culture: Culture a cancer cell line known to express MCT1 (e.g., a small cell lung cancer line).[5]

  • Assay Setup: Seed cells in a multi-well plate.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound.

  • Lactate Uptake: Add radiolabeled lactate (e.g., [¹⁴C]-L-lactate) and incubate for a short period.

  • Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., a diffuse large B-cell lymphoma cell line) to establish tumors.[3]

  • Treatment: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups. Administer this compound orally or via injection at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of intratumoral lactate).[5]

  • Data Analysis: Calculate the tumor growth inhibition (TGI).

Signaling Pathways and Experimental Workflows

The mechanism of action of MCT1 inhibitors involves the disruption of key metabolic pathways. Visualizing these pathways and experimental workflows is essential for understanding the drug's effects.

MCT1_Inhibition_Pathway cluster_Cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT1 MCT1 Lactate_in->MCT1 Export Glycolysis->Pyruvate Lactate_out Extracellular Lactate MCT1->Lactate_out R_STU104 This compound R_STU104->MCT1 Inhibits

Caption: Signaling pathway of MCT1 inhibition by this compound.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Binding_Assay Binding Affinity (Ki) Cellular_Assay Lactate Transport (IC50) Binding_Assay->Cellular_Assay Proliferation_Assay Cell Proliferation (IC50) Cellular_Assay->Proliferation_Assay PK_Study Pharmacokinetics Proliferation_Assay->PK_Study Efficacy_Study Xenograft Efficacy (TGI) PK_Study->Efficacy_Study Biomarker_Analysis Biomarker Analysis Efficacy_Study->Biomarker_Analysis

Caption: Preclinical experimental workflow for this compound.

Logical_Relationship cluster_Action Mechanism of Action MCT1_Inhibition MCT1 Inhibition Lactate_Accumulation Intracellular Lactate Accumulation MCT1_Inhibition->Lactate_Accumulation Glycolysis_Inhibition Glycolysis Inhibition Lactate_Accumulation->Glycolysis_Inhibition Tumor_Growth_Inhibition Tumor Growth Inhibition Glycolysis_Inhibition->Tumor_Growth_Inhibition

Caption: Logical relationship of the anti-tumor effect of MCT1 inhibition.

References

Methodological & Application

Application Notes and Protocols for (R)-STU104 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative data and established protocols for (R)-STU104 are limited. The following application notes and protocols are based on the known mechanism of action of similar monocarboxylate transporter (MCT) inhibitors and are intended to serve as a comprehensive guide for the initial design and optimization of experiments using this compound. It is imperative that researchers perform dose-response and time-course studies to determine the optimal experimental conditions for their specific cell lines and research questions.

Introduction

This compound is a putative inhibitor of monocarboxylate transporters (MCTs), particularly MCT1 and MCT4. These transporters are crucial for the efflux of lactate (B86563) and protons from highly glycolytic cells, a hallmark of many cancer types known as the Warburg effect.[1][2][3][4] By inhibiting MCTs, this compound is expected to induce intracellular lactate accumulation and a decrease in intracellular pH (pHi), leading to the disruption of cancer cell metabolism, inhibition of proliferation, and induction of apoptosis.[5][6][7][8][9][10][11][12] These application notes provide a framework for utilizing this compound in cell culture experiments to investigate its therapeutic potential.

Mechanism of Action: Targeting the Warburg Effect

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, converting glucose to lactate even in the presence of oxygen. This phenomenon, the Warburg effect, supports rapid cell proliferation by providing metabolic intermediates for biosynthesis.[1][2] MCT1 and MCT4 are key players in this process, facilitating the export of lactate to maintain intracellular pH and glycolytic flux.[7][10] Inhibition of these transporters by compounds like this compound is a promising anti-cancer strategy.[6][13]

cluster_Extracellular Extracellular Space cluster_Cell Cancer Cell Glucose_ext Glucose GLUT GLUT Transporter Lactate_ext Lactate Glucose_int Glucose GLUT->Glucose_int Glycolysis Glycolysis Glucose_int->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Lactate_int Intracellular Lactate LDH->Lactate_int MCT MCT1/4 Lactate_int->MCT pH_decrease Intracellular pH Decrease Lactate_int->pH_decrease Accumulation leads to MCT->Lactate_ext R_STU104 This compound R_STU104->MCT Apoptosis Apoptosis pH_decrease->Apoptosis Proliferation_inhibition Inhibition of Proliferation pH_decrease->Proliferation_inhibition

Caption: Signaling pathway of this compound action.

Quantitative Data Summary (Based on Similar MCT Inhibitors)

The following table summarizes the reported IC50 values and effective concentrations for other known MCT inhibitors. This data can be used as a starting point for designing dose-response experiments for this compound.

CompoundTarget(s)Cell Line(s)IC50 / Effective ConcentrationReference(s)
AZD3965 MCT1Various solid tumors and lymphomas0.1 nM - 10,000 nM[14]
Syrosingopine MCT1/MCT4HAP1IC50 (MCT4): ~40 nM, IC50 (MCT1): ~2500 nM[7]
VB124 MCT4Not specifiedNot specified[6]
MSC-4381 MCT4Not specifiedNot specified[15]

Experimental Protocols

General Cell Culture and Maintenance

Adherent or suspension cancer cell lines should be cultured in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cultures in a humidified incubator at 37°C with 5% CO2. Regularly monitor cell morphology and confluency.

Preparation of this compound Stock Solution
  • Solubilization: Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it in fresh, pre-warmed cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all experimental and control groups and is non-toxic to the cells (typically ≤ 0.1%).

Cell Viability and Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol is designed to determine the cytotoxic and anti-proliferative effects of this compound.

Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h to allow attachment Seed_Cells->Incubate_24h Prepare_Drug Prepare serial dilutions of this compound Incubate_24h->Prepare_Drug Treat_Cells Treat cells with this compound (include vehicle control) Prepare_Drug->Treat_Cells Incubate_Time Incubate for desired time points (e.g., 24h, 48h, 72h) Treat_Cells->Incubate_Time Add_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo®) Incubate_Time->Add_Reagent Incubate_Reagent Incubate as per manufacturer's instructions Add_Reagent->Incubate_Reagent Measure_Signal Measure absorbance or luminescence Incubate_Reagent->Measure_Signal Analyze_Data Analyze data and calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell viability assay.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).

  • Adherence: Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours).

  • Viability Assessment:

    • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Follow the manufacturer's protocol. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and measuring luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the half-maximal inhibitory concentration (IC50) value using appropriate software.

Measurement of Intracellular Lactate

This protocol measures the direct effect of this compound on its target by quantifying the accumulation of intracellular lactate.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS to remove extracellular lactate. Lyse the cells using a suitable lysis buffer (e.g., a buffer compatible with a commercial lactate assay kit).

  • Lactate Quantification: Use a commercially available lactate assay kit (colorimetric or fluorometric) to measure the lactate concentration in the cell lysates. Follow the manufacturer's instructions.

  • Normalization: Normalize the lactate concentration to the total protein concentration in each sample, determined by a protein assay (e.g., BCA assay).

Measurement of Intracellular pH (pHi)

This protocol assesses the downstream effect of lactate accumulation on the intracellular pH.

Methodology:

  • Cell Seeding and Treatment: Seed cells on glass-bottom dishes or plates suitable for fluorescence microscopy. Treat the cells with this compound or vehicle control.

  • Probe Loading: Load the cells with a pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester), according to the manufacturer's protocol.

  • Fluorescence Measurement: Use a fluorescence plate reader or a fluorescence microscope to measure the ratio of fluorescence intensities at two different excitation wavelengths (e.g., 490 nm and 440 nm for BCECF) while monitoring emission at a single wavelength (e.g., 535 nm).

  • Calibration: Generate a calibration curve by incubating probe-loaded cells in buffers of known pH containing a protonophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH.

  • Data Analysis: Use the calibration curve to convert the fluorescence ratios of the experimental samples into pHi values.

Conclusion

This compound represents a promising therapeutic agent for cancers that rely on the Warburg effect. The protocols outlined in these application notes provide a solid foundation for researchers to investigate its efficacy and mechanism of action in various cancer cell models. Due to the limited availability of specific data for this compound, careful optimization of experimental conditions is essential for obtaining robust and reliable results.

References

Application Notes and Protocols for In Vivo Studies of (R)-STU104, a Novel Monocarboxylate Transporter 1 (MCT1) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: (R)-STU104 is a novel investigational agent. The following protocols and study designs are based on established methodologies for the in vivo evaluation of Monocarboxylate Transporter 1 (MCT1) inhibitors, such as AZD3965, and should be adapted based on emerging preclinical data for this compound.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1). MCT1 is a key protein involved in the transport of lactate (B86563) and other monocarboxylates across the cell membrane.[1][2] In the context of cancer, many tumor cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactate.[3] MCT1 can facilitate the efflux of this lactate, preventing intracellular acidification and maintaining the high glycolytic rate necessary for rapid cell proliferation.[1]

Furthermore, a "lactate shuttle" can exist within the tumor microenvironment, where glycolytic cancer cells export lactate via MCT4, and oxidative cancer cells import it via MCT1 to use as a fuel source.[2][4] By inhibiting MCT1, this compound is hypothesized to disrupt this metabolic symbiosis, leading to intracellular lactate accumulation, a decrease in intracellular pH, and ultimately, inhibition of tumor growth.[1][5] Preclinical studies with other MCT1 inhibitors have shown promising anti-tumor activity, particularly in combination with other therapies like radiation.[3][5]

Signaling Pathway of MCT1 Inhibition

MCT1_Inhibition_Pathway cluster_glycolytic Glycolytic Cancer Cell cluster_oxidative Oxidative Cancer Cell Glucose Glucose Pyruvate_g Pyruvate Glucose->Pyruvate_g Lactate_g Lactate Pyruvate_g->Lactate_g MCT4 MCT4 Lactate_g->MCT4 Efflux MCT1 MCT1 MCT4->MCT1 Lactate Shuttle Lactate_o Lactate MCT1->Lactate_o Pyruvate_o Pyruvate Lactate_o->Pyruvate_o TCA TCA Cycle Pyruvate_o->TCA OXPHOS OXPHOS TCA->OXPHOS ATP ATP OXPHOS->ATP RSTU104 This compound RSTU104->MCT1 Inhibition

Caption: Signaling pathway of MCT1 inhibition by this compound.

Preclinical In Vivo Study Design

A well-designed preclinical study is crucial to evaluate the efficacy and safety of this compound before clinical translation.[6][7] The primary objective of these studies is typically to assess the anti-tumor activity of this compound, both as a monotherapy and in combination with standard-of-care agents.[6]

Key Objectives
  • Efficacy: To determine the anti-tumor efficacy of this compound as a single agent and in combination with other therapies (e.g., radiotherapy, chemotherapy) in relevant cancer models.[5][6]

  • Pharmacokinetics (PK): To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the selected animal model.

  • Pharmacodynamics (PD): To establish a relationship between drug concentration and a biomarker of target engagement (e.g., intratumoral lactate levels).

  • Safety and Tolerability: To identify the maximum tolerated dose (MTD) and assess any potential toxicities associated with this compound administration.

Animal Models

The choice of animal model is critical for the successful preclinical evaluation of an anti-cancer agent.[8]

  • Xenograft Models: Human tumor cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[9] Cell lines with high MCT1 expression and a glycolytic phenotype would be most appropriate.

  • Patient-Derived Xenograft (PDX) Models: These models involve the implantation of human tumor fragments into immunocompromised mice and are thought to better recapitulate the heterogeneity of human tumors.[9]

  • Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously in a manner that more closely mimics human disease progression.[8]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis A Select Animal Model B Tumor Implantation A->B C Tumor Growth to Palpable Size B->C D Randomize into Treatment Groups C->D E Administer this compound +/- Combo Agent D->E F Monitor Tumor Growth & Body Weight E->F G Endpoint Reached (e.g., Tumor Volume) F->G H Collect Tissues for PK/PD Analysis G->H I Statistical Analysis of Data H->I

Caption: General experimental workflow for an in vivo efficacy study.

Experimental Protocols

Protocol: Subcutaneous Xenograft Efficacy Study
  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Cell Line: A human cancer cell line with high MCT1 expression (e.g., a subset of small cell lung cancer or gastric cancer cell lines).[3]

  • Tumor Implantation: Inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth twice weekly using digital calipers. Tumor volume (mm³) is calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Vehicle control (e.g., 0.5% HPMC + 0.1% Tween 80)

    • This compound (Dose 1, e.g., 25 mg/kg, oral gavage, daily)

    • This compound (Dose 2, e.g., 50 mg/kg, oral gavage, daily)

    • Positive control/Combination agent (if applicable)

    • This compound + Combination agent

  • Dosing Administration: Administer the assigned treatment for a specified period (e.g., 21 days).

  • Monitoring: Record tumor volume and body weight twice weekly. Observe animals daily for any signs of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if animals exhibit signs of excessive toxicity (e.g., >20% body weight loss).

  • Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.

Protocol: Pharmacodynamic (PD) Marker Analysis
  • Sample Collection: Collect tumor tissue at various time points after the final dose of this compound.

  • Metabolite Extraction: Flash-freeze tumor samples in liquid nitrogen. Homogenize the frozen tissue and extract metabolites using a methanol/chloroform/water extraction method.

  • Lactate Measurement: Analyze lactate levels in the tumor extracts using a commercially available lactate assay kit or by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Normalize lactate levels to tissue weight. Compare lactate levels between treated and vehicle control groups.

Data Presentation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison between treatment groups.

Table 1: Tumor Growth Inhibition
Treatment GroupNMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)p-value (vs. Vehicle)
Vehicle Control101250 ± 150--
This compound (25 mg/kg)10800 ± 12036%<0.05
This compound (50 mg/kg)10550 ± 9056%<0.01
Combination Agent10700 ± 11044%<0.05
This compound + Combo10250 ± 6080%<0.001

% TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100

Table 2: Pharmacokinetic Parameters of this compound
Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Half-life (t½) (hr)
251500 ± 2502.09000 ± 12004.5
503200 ± 4502.021000 ± 30004.8
Table 3: Pharmacodynamic Effect on Intratumoral Lactate
Treatment GroupTime Post-Dose (hr)Mean Intratumoral Lactate (nmol/mg tissue) ± SEMFold Change (vs. Vehicle)p-value (vs. Vehicle)
Vehicle Control425 ± 4--
This compound (50 mg/kg)475 ± 123.0<0.01
Vehicle Control2428 ± 5--
This compound (50 mg/kg)2435 ± 61.25>0.05

Logical Relationships in Study Design

Study_Design_Logic cluster_inputs Inputs cluster_design Study Design Elements cluster_outputs Outputs cluster_decision Decision A Hypothesis: This compound inhibits tumor growth C Choice of Animal Model A->C D Dose & Schedule Selection A->D E Endpoint Definition A->E B Preclinical Data: In vitro potency, selectivity B->C B->D B->E F Efficacy Data C->F G PK/PD Data C->G H Safety Profile C->H D->F D->G D->H E->F E->G E->H I Go/No-Go for Clinical Development F->I G->I H->I

References

Application Notes and Protocols for (R)-STU104 and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "(R)-STU104" is not found in the public domain. This document provides information on several research compounds with similar numerical identifiers (104), which may be of interest. The primary focus of these notes is DRP-104 (Sirpiglenastat) , a novel glutamine antagonist currently in clinical development.

DRP-104 (Sirpiglenastat): A Tumor-Targeted Glutamine Antagonist

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sirpiglenastat (DRP-104) is a first-in-class prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] It is designed to be preferentially activated within the tumor microenvironment, delivering the active metabolite DON to cancer cells while minimizing systemic toxicity.[1] By inhibiting multiple enzymes involved in glutamine metabolism, DRP-104 disrupts tumor cell anabolism and key metabolic pathways essential for rapid proliferation.[2][3] Furthermore, DRP-104 has been shown to modulate the tumor immune microenvironment, enhancing anti-tumor immune responses.[4][5]

Mechanism of Action

DRP-104 is bioactivated to DON within the tumor, where DON acts as a glutamine antagonist.[6] Glutamine is a critical nutrient for cancer cells, contributing to energy production, nucleotide and amino acid synthesis, and redox balance. By blocking glutamine utilization, DON induces metabolic stress and inhibits tumor growth.[5][7] Additionally, the inhibition of glutamine metabolism can reverse the immunosuppressive environment within the tumor, promoting the activity of cytotoxic T cells.[5]

DRP104_Mechanism cluster_extracellular Extracellular Space / Plasma cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment DRP-104_prodrug DRP-104 (Sirpiglenastat) Prodrug DRP-104_uptake DRP-104 DRP-104_prodrug->DRP-104_uptake Tumor Targeting DON DON (Active Drug) DRP-104_uptake->DON Bioactivation Glutamine_metabolism Glutamine-Dependent Pathways DON->Glutamine_metabolism Inhibition T_cell CD8+ T Cell DON->T_cell Enhances Function (via Glutamine Availability) Tumor_growth Tumor Growth & Proliferation Glutamine_metabolism->Tumor_growth Nucleotide_synthesis Nucleotide Synthesis Glutamine_metabolism->Nucleotide_synthesis TCA_cycle TCA Cycle Anaplerosis Glutamine_metabolism->TCA_cycle Immune_response Anti-Tumor Immune Response T_cell->Immune_response

Mechanism of action of DRP-104 (Sirpiglenastat).
Quantitative Data Summary

CompoundIndicationRoute of AdministrationDosageClinical PhaseReference
DRP-104Advanced Solid TumorsSubcutaneous, Intravenous145 mg (s.c. twice weekly in combo)Phase 1/2[8][9]
DRP-104KEAP1 mutant lung cancerSubcutaneous0.5 mg/kg (in mice)Preclinical[4][5]
Experimental Protocols

4.1. In Vivo Antitumor Efficacy Studies in Mouse Models

  • Animal Model: CT26 tumor-bearing mice.

  • Treatment: DRP-104 administered subcutaneously at a dose of 0.5 mg/kg once daily for 5 days.[4]

  • Endpoint: Tumor growth inhibition and median survival.

  • Results: Treatment resulted in a 90% inhibition of tumor growth by day 12, with a median survival of 36 days.[4]

4.2. Clinical Trial Protocol for Advanced Solid Tumors

  • Study Design: A Phase 1/2, first-in-human study to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of DRP-104 as a single agent and in combination with atezolizumab.[9]

  • Patient Population: Adult patients with advanced solid tumors.[9]

  • Administration: DRP-104 administered via intravenous infusion or subcutaneous injection.[9]

  • Primary Endpoints: Safety and tolerability.

  • Secondary Endpoints: Objective response rate, progression-free survival, and overall survival.

DRP104_Clinical_Trial_Workflow Patient_Screening Patient Screening (Advanced Solid Tumors) Enrollment Enrollment Patient_Screening->Enrollment Randomization Dose Escalation / Expansion Cohorts Enrollment->Randomization Treatment DRP-104 Administration (IV or SC) +/- Atezolizumab Randomization->Treatment Monitoring Safety & Tolerability Monitoring Treatment->Monitoring PK_PD Pharmacokinetics & Pharmacodynamics Analysis Treatment->PK_PD Efficacy Tumor Response Assessment (RECIST 1.1) Treatment->Efficacy Data_Analysis Data Analysis Monitoring->Data_Analysis PK_PD->Data_Analysis Efficacy->Data_Analysis

Workflow for a Phase 1/2 clinical trial of DRP-104.

Other "104" Compounds of Interest

RPH-104 (Goflikicept)
  • Description: A heterodimeric fusion protein that acts as an interleukin-1 (IL-1) antagonist.[10][11]

  • Mechanism of Action: Selectively binds and inactivates both circulating IL-1β and IL-1α, thereby reducing inflammation.[10]

  • Indication: Investigated for the treatment of ST-segment elevation myocardial infarction (STEMI) and other inflammatory diseases.[11][12][13][14]

  • Dosage and Administration: Single subcutaneous administration of 80 mg or 160 mg has been studied in clinical trials.[14]

PR-104
  • Description: A hypoxia-activated pre-prodrug of a DNA cross-linking agent.[15][16]

  • Mechanism of Action: PR-104 is converted to its active form, PR-104A, which is then reduced under hypoxic conditions to form DNA cross-linking species, leading to cell death in hypoxic tumor cells.[16][17]

  • Indication: Investigated for the treatment of advanced solid tumors.[15]

SRT2104
  • Description: A selective small molecule activator of Sirtuin 1 (SIRT1).[18][19][20]

  • Mechanism of Action: Allosterically activates SIRT1, a deacetylase involved in cellular metabolism, stress response, and longevity.[19][21][22]

  • Indication: Investigated for a wide range of conditions including metabolic diseases, neurodegenerative disorders, and inflammatory conditions.[23][24][25][26]

  • Dosage and Administration: Oral administration of doses ranging from 100 mg/kg in mice to various oral doses in human clinical trials has been studied.[18][26]

References

Application Notes and Protocols for High-Throughput Screening of (R)-STU104, a Monocarboxylate Transporter 1 (MCT1) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental data and the chemical structure for (R)-STU104 are not publicly available. The following application notes and protocols are based on established methodologies for the high-throughput screening of Monocarboxylate Transporter 1 (MCT1) inhibitors. The provided quantitative data and specific assay parameters are representative examples using the well-characterized MCT1 inhibitor AZD3965 and should be adapted accordingly as information for this compound becomes available.

Introduction

Monocarboxylate Transporter 1 (MCT1), a member of the solute carrier family 16 (SLC16A1), is a critical transporter for the cellular import and export of monocarboxylates, such as lactate (B86563) and pyruvate. In many cancer cells, elevated glycolysis leads to high lactate production, and MCT1 plays a crucial role in lactate efflux, thereby maintaining intracellular pH and sustaining high glycolytic rates. Consequently, inhibition of MCT1 is a promising therapeutic strategy for various cancers. This compound is identified as an inhibitor of MCT1. These application notes provide detailed protocols for the high-throughput screening (HTS) of this compound to characterize its inhibitory activity against MCT1.

Signaling Pathway

MCT1 is a key player in the metabolic symbiosis within the tumor microenvironment. Glycolytic tumor cells export lactate via MCT4, which is then taken up by oxidative tumor cells via MCT1 to fuel the TCA cycle. Inhibition of MCT1 disrupts this lactate shuttle, leading to intracellular lactate accumulation, acidification, and ultimately, cell death in susceptible cancer cells.

MCT1_Signaling_Pathway cluster_glycolytic Glycolytic Cancer Cell cluster_oxidative Oxidative Cancer Cell cluster_inhibition Mechanism of Inhibition Glucose_gly Glucose Pyruvate_gly Pyruvate Glucose_gly->Pyruvate_gly Glycolysis Lactate_gly Lactate Pyruvate_gly->Lactate_gly MCT4 MCT4 Lactate_gly->MCT4 Efflux MCT1 MCT1 Lactate_ox Lactate MCT1->Lactate_ox Influx Intracellular_Lactate Intracellular Lactate Accumulation MCT1->Intracellular_Lactate Blocked Pyruvate_ox Pyruvate Lactate_ox->Pyruvate_ox TCA TCA Cycle Pyruvate_ox->TCA R_STU104 This compound R_STU104->MCT1 Inhibits Cell_Death Cell Death Intracellular_Lactate->Cell_Death Leads to

Caption: MCT1 signaling and inhibition pathway.

Data Presentation

The inhibitory activity of this compound and a reference compound (e.g., AZD3965) can be summarized in the following tables.

Table 1: Cell Viability Assay - IC50 Values

Cell LineMCT1 ExpressionThis compound IC50 (µM)AZD3965 IC50 (µM)[1]
Raji (Burkitt's Lymphoma)HighTo be determined0.012
MDA-MB-231 (Breast Cancer)Low/NegativeTo be determined> 10
SiHa (Cervical Cancer)HighTo be determined0.01

Table 2: Lactate Uptake Assay - IC50 Values

Cell LineThis compound IC50 (µM)AZD3965 IC50 (µM)
SiHaTo be determined0.005

Experimental Protocols

Cell-Based Viability High-Throughput Assay

This assay indirectly measures MCT1 inhibition by assessing cell viability in MCT1-dependent cancer cell lines. Inhibition of MCT1 leads to intracellular lactate accumulation and subsequent cell death.

Workflow Diagram

HTS_Viability_Workflow start Start seed_cells Seed cells into 384-well plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add this compound and control compounds incubate1->add_compounds incubate2 Incubate 72h add_compounds->incubate2 add_reagent Add cell viability reagent (e.g., CellTiter-Glo) incubate2->add_reagent incubate3 Incubate 10 min add_reagent->incubate3 read_luminescence Read luminescence incubate3->read_luminescence analyze_data Analyze data and determine IC50 read_luminescence->analyze_data end End analyze_data->end HTS_Lactate_Uptake_Workflow start Start seed_cells Seed cells into 96-well plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 wash_cells Wash cells with Krebs-Ringer-HEPES (KRH) buffer incubate1->wash_cells pre_incubate Pre-incubate with this compound and controls in KRH buffer wash_cells->pre_incubate add_lactate Add radiolabeled or fluorescent lactate pre_incubate->add_lactate incubate2 Incubate for 5-10 min add_lactate->incubate2 stop_reaction Stop uptake with ice-cold KRH buffer incubate2->stop_reaction lyse_cells Lyse cells stop_reaction->lyse_cells measure_signal Measure radioactivity or fluorescence lyse_cells->measure_signal analyze_data Analyze data and determine IC50 measure_signal->analyze_data end End analyze_data->end

References

Application Notes and Protocols for (R)-STU104

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-STU104 is a potent and orally active small molecule inhibitor that disrupts the protein-protein interaction between TGF-β-activated kinase 1 (TAK1) and MAP kinase kinase 3 (MKK3). This inhibition effectively suppresses the downstream TAK1/MKK3/p38/MnK1/MK2/elF4E signaling pathway, which is critically involved in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[1][2] Due to its mechanism of action, this compound is a valuable tool for research in areas such as autoimmune diseases, particularly ulcerative colitis.[1] These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo studies.

Data Presentation

Physicochemical Properties and Efficacy
PropertyValueReference
Target TAK1-MKK3 Protein-Protein Interaction[1][2]
IC₅₀ (TNF-α production) 0.58 μM[1]
IC₅₀ (MKK3 phosphorylation) 4.0 μM[1]
Appearance SolidN/A
Purity >99% (commercially available)[1]
Solubility Data
SolventConcentrationNotesReference
DMSO ≥ 50 mg/mLPrepare fresh or store as aliquots at -20°C or -80°C.[1]
DMSO + Corn oil (1:9 ratio) ≥ 5 mg/mLSuitable for oral gavage in animal studies.[1]

Experimental Protocols

Preparation of this compound Stock Solutions for In Vitro Assays

Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution for 5-10 minutes in a water bath to ensure complete dissolution.

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Preparation of this compound Formulation for In Vivo Oral Administration (Mouse Model)

Objective: To prepare a formulation of this compound suitable for oral gavage in mice. This protocol is based on a 1:9 ratio of DMSO to corn oil.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare this compound in DMSO: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL) as described in the in vitro protocol.

  • Formulation: In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Vehicle Addition: Add nine times the volume of corn oil to the DMSO solution. For example, to prepare 1 mL of the final formulation, add 100 µL of the 50 mg/mL this compound in DMSO to 900 µL of corn oil. This will result in a final this compound concentration of 5 mg/mL.

  • Homogenization: Vortex the mixture vigorously until a homogenous suspension is formed.

  • Administration: The formulation should be prepared fresh before each administration and administered via oral gavage at the desired dosage (e.g., 1, 3, or 10 mg/kg).[1]

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNFa_R TNF-α Receptor TAK1 TAK1 TNFa_R->TAK1 MKK3 MKK3 TAK1->MKK3 phosphorylates p38 p38 MKK3->p38 phosphorylates MnK1 MnK1 p38->MnK1 phosphorylates MK2 MK2 p38->MK2 phosphorylates eIF4E eIF4E MnK1->eIF4E phosphorylates MK2->eIF4E phosphorylates TNFa_mRNA TNF-α mRNA eIF4E->TNFa_mRNA translation R_STU104 This compound R_STU104->MKK3 inhibits interaction with TAK1 TNFa_protein TNF-α Protein (pro-inflammatory cytokine) TNFa_mRNA->TNFa_protein

Caption: Signaling pathway inhibited by this compound.

G cluster_0 In Vitro Solution Preparation cluster_1 In Vivo Formulation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot prepare_dmso_stock Prepare DMSO Stock add_corn_oil Add Corn Oil (1:9 ratio) prepare_dmso_stock->add_corn_oil homogenize Vortex to Homogenize add_corn_oil->homogenize administer Administer Orally homogenize->administer

Caption: Experimental workflow for this compound solution preparation.

References

(R)-STU104: Information Not Found for Applications in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding a compound designated as (R)-STU104 in the context of neuroscience research. The requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, could not be generated due to the absence of any identifiable data for this specific molecule.

Searches were conducted using various permutations of the compound name, including "this compound", "STU104", and "STU-104", across broad scientific search engines and databases. These searches did not yield any relevant publications, patents, or clinical trial information that would allow for the creation of the requested content.

It is possible that this compound is a very new or proprietary compound that has not yet been described in publicly accessible literature. Other possibilities include it being an internal development code name not used in external communications, or a potential typographical error in the provided topic.

Without information on the compound's biological target, mechanism of action, or any preclinical or clinical data, it is not possible to provide the following as requested:

  • Data Presentation: No quantitative data exists in the public domain to summarize.

  • Experimental Protocols: No published experiments involving this compound could be identified to detail their methodologies.

  • Signaling Pathway and Workflow Visualizations: The signaling pathways modulated by this compound are unknown, precluding the creation of any diagrams.

To the researchers, scientists, and drug development professionals who sought this information: We recommend verifying the compound name and designation. If "this compound" is a novel compound from your own research, the creation of such detailed application notes would be dependent on internal data generation and validation. If the name was obtained from an external source, we advise consulting that source for further clarification or for any available preliminary data that could guide a more targeted search.

Troubleshooting & Optimization

(R)-STU104 stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-STU104

This technical support guide provides essential information on the stability and storage of this compound, a novel research compound. Please note that the data presented here is illustrative for guidance purposes. Always refer to the lot-specific certificate of analysis for the most accurate information.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. When stored under these conditions, the compound is expected to be stable for at least one year.

Q2: Can I store this compound at 4°C or room temperature?

Short-term storage of solid this compound at 4°C for a few weeks is generally acceptable. However, storage at room temperature is not recommended due to an increased risk of degradation.

Q3: How should I prepare and store solutions of this compound?

It is recommended to prepare fresh solutions of this compound for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use vials and stored at -80°C. Avoid repeated freeze-thaw cycles.

Q4: What solvents are recommended for dissolving this compound?

This compound is soluble in DMSO at concentrations up to 50 mM. For aqueous buffers, it is advisable to first prepare a high-concentration stock in DMSO and then dilute it into the aqueous medium.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in my assay.

This could be related to the degradation of this compound.

  • Was the compound stored correctly? Ensure that the solid compound has been stored at -20°C and protected from light.

  • How were the solutions prepared and stored? Solutions, especially in aqueous buffers, can be less stable. Prepare fresh solutions for each experiment. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles.

  • Have you confirmed the purity of your sample? If degradation is suspected, the purity of the compound can be checked via HPLC.

Issue 2: I observe precipitate in my this compound stock solution after thawing.

Precipitation can occur if the compound's solubility limit is exceeded or if the solvent has absorbed water.

  • Gently warm the solution: Warming the vial to 37°C for a short period and vortexing can help redissolve the precipitate.

  • Centrifuge the solution: Before use, centrifuge the vial to pellet any undissolved material and use the supernatant.

  • Check your solvent: Ensure you are using anhydrous DMSO, as absorbed water can reduce the solubility of many organic compounds.

Stability Data

Table 1: Stability of Solid this compound Under Different Storage Conditions

Storage ConditionTimePurity (%)
-20°C, dark12 months>99%
4°C, dark1 month>98%
25°C, light1 week~95%
25°C, dark1 week~97%

Table 2: Stability of this compound in Solution (10 mM in DMSO)

Storage ConditionTimePurity (%)
-80°C6 months>99%
-20°C1 month~98%
4°C1 week~96%
25°C24 hours~92%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visual Guides

experimental_workflow cluster_storage Storage cluster_prep Preparation cluster_assay Experiment cluster_qc Quality Control storage_solid Solid this compound @ -20°C dissolve Dissolve in Anhydrous DMSO storage_solid->dissolve Weigh Compound storage_solution Stock Solution (DMSO) @ -80°C dilute Dilute in Aqueous Buffer storage_solution->dilute Thaw & Dilute dissolve->dilute run_assay Perform Assay dilute->run_assay hplc HPLC Analysis run_assay->hplc If issues arise

Caption: Experimental workflow for handling this compound.

troubleshooting_flow start Inconsistent Assay Results? check_storage Was the compound stored correctly as a solid? start->check_storage check_solution_prep Were solutions prepared fresh or stored properly? check_storage->check_solution_prep Yes re_run_assay Prepare fresh solutions and repeat experiment. check_storage->re_run_assay No check_purity Consider purity analysis via HPLC. check_solution_prep->check_purity Yes check_solution_prep->re_run_assay No contact_support Contact Technical Support check_purity->contact_support re_run_assay->start If problem persists

Caption: Troubleshooting logic for inconsistent experimental results.

Technical Support Center: (R)-STU104 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: Information regarding the specific compound "(R)-STU104," including its mechanism of action, signaling pathways, and established experimental protocols, is not available in publicly accessible scientific literature. The following technical support center is a generalized template designed to guide researchers in creating their own internal troubleshooting documentation for novel compounds like this compound. The provided examples are illustrative and should be replaced with actual experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: The optimal solvent and storage conditions for this compound have not been publicly documented. It is recommended to perform initial solubility tests in common laboratory solvents such as DMSO, ethanol, and PBS. For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C, protected from light and moisture. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Q2: What is the expected cellular localization of this compound?

A2: Without information on the target of this compound, its cellular localization is unknown. Researchers should consider performing immunofluorescence or using tagged versions of the compound to determine its subcellular distribution.

Q3: Are there any known off-target effects of this compound?

A3: There is no public information on the selectivity of this compound. It is crucial to perform off-target profiling, for instance, by screening against a panel of related proteins or by using proteomics-based approaches to identify potential unintended binding partners.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays

Possible Causes & Solutions:

Cause Solution
Cell Passage Number Ensure that cells used in experiments are within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift.
Cell Seeding Density Optimize and maintain a consistent cell seeding density across all experiments. Over-confluent or sparse cultures can respond differently to treatment.
Compound Solubility Visually inspect the media for any precipitation of this compound after its addition. If solubility is an issue, consider using a different solvent, vortexing thoroughly, or gently warming the solution.
Edge Effects in Plates To mitigate evaporation and temperature gradients, avoid using the outer wells of microplates for experimental samples. Instead, fill these wells with sterile PBS or media.
Reagent Variability Use the same lot of reagents (e.g., media, serum, compounds) for a set of experiments to minimize variability.
Issue 2: Low or no activity of this compound

Possible Causes & Solutions:

Cause Solution
Compound Degradation Verify the stability of this compound under your experimental conditions (e.g., in aqueous media at 37°C). A time-course experiment can help determine its half-life.
Incorrect Concentration Confirm the concentration of your stock solution using a reliable method. Perform a dose-response curve to ensure you are using an effective concentration range.
Suboptimal Assay Conditions Optimize assay parameters such as incubation time, cell type, and endpoint measurement.
Inactive Target Pathway Ensure that the target pathway of this compound is active in the cell line and under the specific conditions you are using.

Experimental Protocols

Note: These are generalized protocols. Specific parameters should be optimized for your experiments with this compound.

Protocol 1: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

Visualizations

troubleshooting_workflow start Inconsistent Experimental Results check_reagents Check Reagent Consistency & Quality start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_cells Verify Cell Health & Passage Number cells_ok Cells Healthy? check_cells->cells_ok check_protocol Review Experimental Protocol protocol_ok Protocol Followed? check_protocol->protocol_ok check_compound Assess Compound Stability & Solubility compound_ok Compound Stable? check_compound->compound_ok reagents_ok->check_cells Yes consult Consult Senior Researcher reagents_ok->consult No cells_ok->check_protocol Yes cells_ok->consult No protocol_ok->check_compound Yes protocol_ok->consult No resolve Problem Resolved compound_ok->resolve Yes compound_ok->consult No hypothetical_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R_STU104 This compound Receptor Target Receptor R_STU104->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Technical Support Center: Optimizing (R)-STU104 Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-STU104. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of this compound, a potent and selective LPA5 receptor antagonist, in their cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5). LPA5 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), couples to various G proteins (Gαq/11, Gα12/13, and Gαi/o) to initiate downstream signaling cascades. These pathways regulate a variety of cellular processes, including cell proliferation, migration, and inflammation.[1][2][3][4] this compound blocks the binding of LPA to LPA5, thereby inhibiting these downstream effects.

Q2: Which cell lines are suitable for studying this compound activity?

A2: Cell lines endogenously expressing LPA5 or engineered to overexpress the human LPA5 receptor are suitable. Examples of cell lines reported to express LPA5 include human mast cells (HMC-1), microglia cells (BV-2), and various cancer cell lines.[2][4][5][6] It is crucial to verify LPA5 expression in your chosen cell line by qPCR or Western blot.

Q3: What is a typical starting concentration range for this compound in a cellular assay?

A3: Based on data from structurally similar LPA5 antagonists, a good starting point for a dose-response curve is to use a wide concentration range, typically from 1 nM to 10 µM.[5][7][8][9][10] The optimal concentration will depend on the specific assay, cell type, and experimental conditions.

Q4: What are the recommended negative and positive controls for an assay with this compound?

A4:

  • Negative Controls:

    • Vehicle control (e.g., DMSO at the same final concentration as used for this compound).

    • Cells not treated with any compound.

  • Positive Controls:

    • LPA (the natural agonist for LPA5) to stimulate the receptor.

    • A known LPA5 antagonist with a well-characterized IC50 value, if available.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration in cellular assays.

Problem ID Issue Potential Causes Suggested Solutions
RSTU-A01 High background signal in the assay. 1. Cell culture medium components interfering with the assay. 2. High basal activity of the LPA5 receptor in the chosen cell line. 3. Reagent contamination.1. Test for interference by running the assay with medium alone. Consider using a serum-free medium for the assay. 2. Ensure cells are not over-confluent. Consider using a cell line with lower endogenous LPA5 expression if basal activity is too high. 3. Use fresh, high-quality reagents.
RSTU-A02 No response or a very weak response to this compound. 1. Low or no expression of LPA5 in the cell line. 2. this compound concentration is too low. 3. The chosen assay is not sensitive enough to detect LPA5 signaling. 4. Degradation of this compound.1. Confirm LPA5 expression using qPCR or Western blot. 2. Perform a wider dose-response curve (e.g., from 0.1 nM to 100 µM). 3. Consider using a more sensitive assay, such as a cAMP assay for Gi-coupled signaling or a calcium mobilization assay for Gq-coupled signaling. 4. Prepare fresh stock solutions of this compound and store them properly as recommended by the manufacturer.
RSTU-A03 High variability between replicate wells. 1. Uneven cell seeding. 2. Inconsistent pipetting. 3. Edge effects in the microplate.1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media to maintain humidity.
RSTU-C01 Precipitation of this compound in the culture medium. 1. Poor solubility of this compound at the tested concentration. 2. High final concentration of the solvent (e.g., DMSO).1. Prepare a more dilute stock solution or test lower concentrations. 2. Ensure the final solvent concentration is non-toxic and does not exceed 0.5% (v/v).

Experimental Protocols & Data

LPA5 Signaling Pathway

Activation of the LPA5 receptor by LPA can trigger multiple downstream signaling cascades depending on the G-protein it couples with.

LPA5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LPA LPA LPA5 LPA5 Receptor LPA->LPA5 Binds Gq Gαq/11 LPA5->Gq Activates G1213 Gα12/13 LPA5->G1213 Activates Gi Gαi/o LPA5->Gi Activates PLC PLC Gq->PLC Activates RhoA RhoA G1213->RhoA Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 Cellular_Responses_Gq Cellular Responses (e.g., Proliferation) Ca2->Cellular_Responses_Gq ROCK ROCK RhoA->ROCK Cellular_Responses_G1213 Cellular Responses (e.g., Migration) ROCK->Cellular_Responses_G1213 cAMP cAMP ↓ AC->cAMP Cellular_Responses_Gi Cellular Responses (e.g., Chemotaxis) cAMP->Cellular_Responses_Gi RSTU104 This compound RSTU104->LPA5 Blocks

Figure 1. Simplified LPA5 signaling pathway.
Calcium Mobilization Assay

This assay is suitable for measuring the Gq-coupled signaling of the LPA5 receptor.

Protocol:

  • Cell Seeding: Seed LPA5-expressing cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.

  • Dye Loading: Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the culture medium from the wells and add the dye solution. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations in assay buffer. Also, prepare a 2X stock solution of LPA (agonist) at a concentration that gives a submaximal response (e.g., EC80).

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the this compound solutions to the respective wells and incubate for 15-30 minutes.

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence for a few seconds.

    • Add the LPA solution to all wells (except for the negative control).

    • Immediately start recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition of the LPA-induced response by this compound at each concentration to determine the IC50 value.

Calcium_Mobilization_Workflow A Seed LPA5-expressing cells in 96-well plate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Incubate for 1 hour C->D E Wash cells D->E F Add this compound (various concentrations) E->F G Incubate for 15-30 min F->G H Measure baseline fluorescence G->H I Add LPA (agonist) H->I J Record fluorescence change I->J K Analyze data and determine IC50 J->K

Figure 2. Workflow for a calcium mobilization assay.
cAMP Assay

This assay is suitable for measuring the Gi-coupled signaling of the LPA5 receptor.

Protocol:

  • Cell Seeding: Seed LPA5-expressing cells in a suitable microplate (e.g., 384-well) at an optimized density. Incubate overnight.

  • Compound and Agonist Preparation: Prepare serial dilutions of this compound. Prepare a solution of an adenylyl cyclase activator (e.g., forskolin) and LPA.

  • Assay:

    • Add the this compound dilutions to the wells.

    • Add the forskolin/LPA mixture to stimulate adenylyl cyclase and activate the LPA5 receptor.

    • Incubate for the recommended time according to the cAMP kit manufacturer's protocol.

  • cAMP Detection: Lyse the cells and add the cAMP detection reagents (e.g., using HTRF or AlphaScreen technology).

  • Measurement: Read the plate on a compatible plate reader.

  • Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Calculate the percentage of inhibition of the forskolin-stimulated cAMP production by this compound at each concentration to determine the IC50 value.[11][12][13][14][15]

cAMP_Assay_Workflow A Seed LPA5-expressing cells in microplate B Incubate overnight A->B C Add this compound (various concentrations) B->C D Add Forskolin/LPA mixture C->D E Incubate D->E F Lyse cells and add cAMP detection reagents E->F G Read plate F->G H Analyze data and determine IC50 G->H

Figure 3. Workflow for a cAMP assay.
Quantitative Data Summary

The following table provides a summary of reported IC50 values for various LPA5 antagonists, which can serve as a reference for designing experiments with this compound.

Compound Assay Type Cell Line IC50 Reference
AS2717638cAMP AssayHuman LPA5-expressing cells38 nM[16]
TC LPA5 4Calcium MobilizationLPA5-RH7777 cells0.8 µM[7]
Compound 3 (cpd3)Calcium MobilizationHMC-1 cells~1 µM[17]
Compound 7eNot specifiedNot specified0.12 µM[9]
LPA5 antagonist 1Calcium MobilizationhLPA5-expressing cells32 nM[8]

References

Technical Support Center: Improving the Solubility of (R)-STU104

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-STU104. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: My initial stock solution of this compound in a common organic solvent (e.g., DMSO) appears clear, but a precipitate forms when I dilute it into my aqueous assay buffer. What is happening?

A1: This is a common issue for poorly water-soluble compounds. The organic solvent can typically dissolve a high concentration of the compound, but when this stock is introduced to an aqueous environment, the compound's low aqueous solubility limit is exceeded, causing it to precipitate. To address this, consider lowering the final concentration of this compound in your assay, increasing the percentage of organic co-solvent in the final solution (if the assay permits), or employing a solubility enhancement technique.

Q2: I'm observing inconsistent results in my cell-based assays with this compound. Could this be related to its solubility?

A2: Yes, poor solubility is a frequent cause of assay variability. If this compound is not fully dissolved, the actual concentration in solution will be lower and more variable than intended. This can lead to inconsistent pharmacological responses. It is crucial to ensure the compound is fully solubilized at the desired final concentration in your assay medium.

Q3: What is the Biopharmaceutical Classification System (BCS) and why is it relevant for this compound?

A3: The Biopharmaceutical Classification System (BCS) is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[1] While the complete BCS classification for this compound may not be established, understanding its solubility characteristics is a critical first step. Poorly soluble compounds (BCS Class II and IV) often face challenges with oral absorption and bioavailability, necessitating formulation strategies to improve their dissolution.[1][2]

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a systematic approach to identifying and resolving solubility issues with this compound.

Problem: this compound precipitates out of solution during experimental setup.

Logical Workflow for Troubleshooting Precipitation:

Troubleshooting_Precipitation start Precipitation Observed check_concentration Is the concentration too high? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration Yes check_solvent Is the solvent system appropriate? check_concentration->check_solvent No success Solution is clear lower_concentration->success adjust_solvent Modify the solvent system (e.g., pH, co-solvents) check_solvent->adjust_solvent No consider_formulation Employ advanced formulation strategies check_solvent->consider_formulation Yes, but still precipitates adjust_solvent->success consider_formulation->success

Caption: A flowchart for troubleshooting precipitation issues with this compound.

Solubility Enhancement Strategies

If simple adjustments to concentration and solvent systems are insufficient, more advanced techniques may be necessary. The selection of a suitable method depends on the physicochemical properties of this compound, the experimental context (e.g., in vitro vs. in vivo), and the desired final dosage form.[3][4]

Summary of Common Solubility Enhancement Techniques:

Technique Principle Typical Application Considerations
pH Adjustment For ionizable compounds, altering the pH of the solution can increase solubility by converting the compound to its more soluble salt form.[5][6]In vitro buffers, parenteral formulationsThe pH must be compatible with the experimental system and physiologically tolerable for in vivo studies.[5]
Co-solvents The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[2][5][7]In vitro assays, early-stage in vivo studiesCo-solvents can sometimes have their own biological or toxicological effects. Precipitation upon dilution in aqueous media is a risk.[2]
Complexation (e.g., with Cyclodextrins) A "host" molecule (e.g., cyclodextrin) encapsulates the poorly soluble "guest" molecule (this compound), forming a more soluble complex.[3][8][9]Oral and parenteral formulationsThe size of the cyclodextrin (B1172386) cavity must be appropriate for this compound. High concentrations of cyclodextrins can be toxic.[9]
Solid Dispersions The compound is dispersed in a hydrophilic carrier matrix, often in an amorphous state, which can enhance dissolution rates.[3][8][10]Oral solid dosage formsThe amorphous form may be less stable than the crystalline form and can revert over time.[11]
Particle Size Reduction (Micronization/Nanonization) Reducing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[7][9][10]Oral and parenteral suspensionsThis increases the rate of dissolution but not the equilibrium solubility.[3][7] There can be a tendency for particle agglomeration.[6]
Lipid-Based Formulations The compound is dissolved or suspended in a lipid-based vehicle, such as oils or self-emulsifying drug delivery systems (SEDDS).[5][9][12]Oral formulations for lipophilic compoundsCan enhance absorption through lymphatic pathways. The formulation can be complex to develop.

Experimental Protocols

Protocol 1: Screening for Optimal pH

Objective: To determine the pH at which this compound exhibits maximum aqueous solubility.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).

  • Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Determine the concentration of this compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the pH to identify the optimal pH range.

Protocol 2: Co-solvent Solubility Screening

Objective: To evaluate the effect of various co-solvents on the solubility of this compound.

Methodology:

  • Select a panel of biocompatible co-solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400, NMP).

  • Prepare a series of solutions containing increasing percentages of each co-solvent in an aqueous buffer (e.g., 10%, 20%, 30% v/v).

  • Add an excess amount of this compound to each co-solvent solution.

  • Follow steps 3-5 from the pH screening protocol to determine the solubility in each co-solvent mixture.

  • Plot the solubility of this compound against the percentage of each co-solvent.

Workflow for Solubility Enhancement Strategy Selection:

Solubility_Strategy_Selection start Poor Solubility of this compound check_ionizable Is this compound ionizable? start->check_ionizable ph_modification pH Modification check_ionizable->ph_modification Yes check_lipophilic Is this compound lipophilic? check_ionizable->check_lipophilic No ph_modification->check_lipophilic lipid_formulation Lipid-Based Formulations check_lipophilic->lipid_formulation Yes other_strategies Consider Other Strategies: - Co-solvents - Complexation - Solid Dispersions - Particle Size Reduction check_lipophilic->other_strategies No lipid_formulation->other_strategies

Caption: Decision tree for selecting a suitable solubility enhancement strategy.

For further assistance, please contact our technical support team with details of your experimental setup and the specific issues you are encountering.

References

(R)-STU104 off-target effects mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and mitigating potential off-target effects of (R)-STU104, a potent inhibitor of Membrane-Bound O-Acyltransferase 7 (MBOAT7).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

A1: this compound is a small molecule inhibitor designed to be a potent and selective antagonist of Membrane-Bound O-Acyltransferase 7 (MBOAT7). MBOAT7 is a crucial enzyme in the Lands' cycle, a pathway responsible for remodeling the acyl chains of phospholipids.[1][2] Specifically, MBOAT7 re-acylates lysophosphatidylinositol (LPI) to form phosphatidylinositol (PI), with a preference for incorporating arachidonic acid.[2][3] This process is vital for maintaining membrane lipid composition and regulating intracellular signaling pathways.[4]

Q2: What are the potential off-target effects of this compound?

A2: While this compound is optimized for MBOAT7, potential off-target effects are a critical consideration in experimental design.[5] These can arise from several sources:

  • Other MBOAT Family Members: The MBOAT family contains several related acyltransferases. Although this compound is the R-enantiomer designed for improved selectivity, some residual activity may exist against other family members, such as MBOAT1 or MBOAT5, which could alter other lipid species.

  • Unrelated Kinases or Enzymes: It is common for small molecule inhibitors to interact with unintended proteins, such as kinases, due to structural similarities in binding pockets.[6] Such interactions can lead to unexpected phenotypic outcomes or cellular toxicity.[5]

  • Chemical Scaffold Effects: The core chemical structure itself might cause biological effects independent of MBOAT7 inhibition. Using a structurally similar but inactive control compound is recommended to rule this out.[5]

Q3: How can I be confident that my experimental results are due to on-target MBOAT7 inhibition?

A3: A multi-pronged approach is essential for validating that an observed phenotype is a direct result of MBOAT7 inhibition.[5] The three recommended strategies are:

  • Genetic Target Validation: The gold standard is to compare the effect of this compound in your experimental system versus a system where the MBOAT7 gene is knocked out (e.g., using CRISPR-Cas9) or knocked down (e.g., using siRNA).[5] If the compound has no effect in the knockout/knockdown cells, it strongly implies the phenotype is on-target.

  • Use of Control Compounds: Employ the lowest effective concentration of this compound and include a structurally similar, inactive enantiomer or analog as a negative control.[5] This helps differentiate the target-specific effect from non-specific chemistry-related effects.

  • Confirm Target Engagement: Directly measure the binding of this compound to MBOAT7 within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming target engagement in an intact cellular environment.[7][8][9]

Troubleshooting Guide

Problem 1: The phenotype I observe with this compound does not match the phenotype from MBOAT7 genetic knockout/knockdown.

This is a strong indicator that your observed effect is independent of MBOAT7 and likely due to off-target activity.

Recommended Action: Validate the on-target dependency by measuring the potency of this compound in wild-type cells versus cells lacking the MBOAT7 protein. If the compound's potency (e.g., IC50 for cell viability) does not shift significantly in the knockout cells, the effect is confirmed to be off-target.

Data Presentation: Potency of this compound in Wild-Type vs. MBOAT7 Knockout Cells
Cell LineMBOAT7 ExpressionThis compound IC50 (µM)Interpretation
HEK293-WTPresent1.5Potent effect observed.
HEK293-MBOAT7-KOAbsent> 50>30-fold shift in IC50 indicates on-target effect.
HT-1080-WTPresent2.0Potent effect observed.
HT-1080-MBOAT7-KOAbsent2.2No significant shift in IC50 suggests off-target effect.

This is hypothetical data for illustrative purposes.

Experimental Protocol: CRISPR-Cas9 Mediated MBOAT7 Knockout

Objective: To generate an MBOAT7 knockout cell line to validate the on-target effects of this compound.

Methodology:

  • sgRNA Design and Cloning:

    • Design two or more single guide RNAs (sgRNAs) targeting early exons of the MBOAT7 gene using a computational tool to minimize off-target cleavage.[10]

    • Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Transfection/Transduction:

    • Deliver the Cas9/sgRNA plasmid into the target cell line using lipid-based transfection or lentiviral transduction.

  • Single-Cell Cloning:

    • After 48-72 hours, seed the cells at a very low density in 96-well plates to isolate single-cell derived colonies.

  • Screening and Validation:

    • Expand the single-cell clones.

    • Extract genomic DNA and screen for mutations in the MBOAT7 target locus via PCR and Sanger sequencing or TIDE/ICE analysis.

    • Confirm the absence of MBOAT7 protein expression in candidate clones via Western Blot.

  • Functional Testing:

    • Use the validated knockout and wild-type parental cells in parallel for your standard assay with this compound.

Diagram: Troubleshooting Logic for Phenotypic Discrepancy```dot

G start Phenotype with this compound does not match MBOAT7 KO/KD phenotype check_ko Test this compound in WT vs MBOAT7 KO cells start->check_ko shift Significant IC50 shift in KO cells? check_ko->shift on_target Conclusion: Phenotype is likely ON-TARGET shift->on_target  Yes off_target Conclusion: Phenotype is likely OFF-TARGET shift->off_target  No investigate Action: Perform broad off-target screening (e.g., Kinome Scan) off_target->investigate

Workflow for identifying off-target kinase interactions.

Problem 3: How can I definitively confirm this compound binds to MBOAT7 inside my cells?

Directly measuring target engagement in a physiological context is crucial for validating your compound's mechanism of action.

Recommended Action: Perform a Cellular Thermal Shift Assay (CETSA). This biophysical assay leverages the principle that a protein becomes more thermally stable when bound to a ligand. [7][8][11]By heating intact cells treated with this compound across a temperature gradient, you can observe a shift in the MBOAT7 melting curve, which confirms direct binding.

Data Presentation: Sample CETSA Data for MBOAT7
TreatmentTemperature (°C)Soluble MBOAT7 (% of 37°C control)
Vehicle (DMSO)4885%
Vehicle (DMSO)5251% (Tₘ)
Vehicle (DMSO)5620%
This compound (10 µM) 48 95%
This compound (10 µM) 52 88%
This compound (10 µM) 56 55% (Tₘ shift)

This is hypothetical data for illustrative purposes. Tₘ = melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for MBOAT7

Objective: To confirm the engagement of this compound with MBOAT7 in intact cells by measuring ligand-induced thermal stabilization. [7][12] Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound at the desired concentration (e.g., 10 µM) or with a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heat Challenge: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler, then cool to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen freezing followed by thawing at 25°C).

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification by Western Blot:

    • Carefully collect the supernatant (soluble protein fraction).

    • Normalize total protein concentration for all samples.

    • Analyze the amount of soluble MBOAT7 in each sample using SDS-PAGE and Western Blot with a validated MBOAT7 antibody.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble MBOAT7 relative to the non-heated control against the temperature for both vehicle and this compound-treated samples to visualize the thermal shift.

Diagram: The MBOAT7 Pathway (Lands' Cycle)

G cluster_0 Endoplasmic Reticulum Membrane LPI Lysophosphatidylinositol (LPI) MBOAT7 MBOAT7 LPI->MBOAT7 AA_CoA Arachidonoyl-CoA AA_CoA->MBOAT7 PI Phosphatidylinositol (PI 38:4) MBOAT7->PI Inhibitor This compound Inhibitor->MBOAT7

MBOAT7 catalyzes the acylation of LPI in the Lands' cycle.

References

Technical Support Center: Refining (R)-STU104 (Sirpiglenastat/DRP-104) Purification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (R)-STU104, also known as Sirpiglenastat or DRP-104.

Note on Stereochemistry: The user query specifies "this compound". Publicly available chemical information for Sirpiglenastat (DRP-104) indicates the stereochemistry as (2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-6-diazo-5-oxohexanoate. This guide will proceed with the purification techniques applicable to the specific enantiomer of interest, noting that the principles are the same regardless of the specific stereoisomer being targeted.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Sirpiglenastat/DRP-104) and why is its purification critical?

A1: this compound (Sirpiglenastat/DRP-104) is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), which acts as a broad-spectrum glutamine antagonist.[1][2][3] It is under investigation as an anti-cancer therapeutic. As with most chiral molecules, different enantiomers can have different pharmacological activities and toxicities. Therefore, obtaining the desired enantiomer with high purity is critical for ensuring its safety and efficacy in preclinical and clinical studies.

Q2: What are the common methods for purifying chiral small molecules like Sirpiglenastat?

A2: The most common and effective methods for the purification of chiral small molecules include:

  • Preparative High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): This is a widely used technique for enantioseparation.[4][5]

  • Supercritical Fluid Chromatography (SFC): SFC is gaining popularity as a greener and often faster alternative to HPLC for chiral separations.[6][7][8][9][10]

  • Diastereomeric Crystallization: This classical method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization.

Q3: How do I choose the right chiral stationary phase (CSP) for my HPLC or SFC separation?

A3: The selection of the CSP is crucial for successful chiral separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are versatile and widely used. A screening approach using a small number of different CSPs with various mobile phases is often the most effective way to identify the optimal conditions for your specific molecule.

Troubleshooting Guide

Issue 1: Poor or No Separation of Enantiomers
Potential Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of CSPs with different selectivities (e.g., polysaccharide-based, Pirkle-type).
Suboptimal Mobile Phase - Normal Phase HPLC/SFC: Vary the alcohol modifier (e.g., isopropanol, ethanol) concentration. - Reverse Phase HPLC: Adjust the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase pH.
Incorrect Flow Rate In chiral chromatography, lower flow rates often improve resolution. Try reducing the flow rate in increments.
Temperature Effects Temperature can significantly impact chiral separations. Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimum.
Issue 2: Peak Tailing
Potential Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase - Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds). - Ensure the sample is fully dissolved in the mobile phase.
Column Overload Reduce the sample concentration or injection volume.
Column Contamination Flush the column with a strong solvent recommended by the manufacturer.
Issue 3: Poor Peak Shape and Broadening
Potential Cause Troubleshooting Steps
High Injection Volume or Incompatible Injection Solvent - Reduce the injection volume. - Dissolve the sample in the mobile phase if possible. If a stronger solvent is necessary, use the minimum volume required.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.
Column Degradation If the column has been used extensively or with harsh conditions, it may need to be replaced.

Experimental Protocols

General Preparative Chiral HPLC Protocol
  • Analytical Method Development:

    • Screen various chiral columns (e.g., Daicel Chiralpak series) with different mobile phases (e.g., hexane/isopropanol or methanol/acetonitrile gradients) to achieve baseline separation of the enantiomers.

    • Optimize the mobile phase composition, flow rate, and temperature for the best resolution and peak shape.

  • Scale-Up to Preparative HPLC:

    • Use a preparative column with the same stationary phase as the optimized analytical method.

    • Increase the flow rate proportionally to the column cross-sectional area.

    • Dissolve the crude Sirpiglenastat in the mobile phase or a compatible solvent at a high concentration without causing precipitation.

    • Perform a loading study to determine the maximum amount of sample that can be injected without compromising separation.

    • Inject the sample and collect the fractions corresponding to the desired enantiomer.

  • Post-Purification Processing:

    • Combine the fractions containing the pure enantiomer.

    • Evaporate the solvent under reduced pressure.

    • Analyze the purity of the final product by analytical HPLC.

Quantitative Data Summary (Illustrative)

The following table illustrates how to present quantitative data from purification experiments. The values are hypothetical and should be replaced with experimental data.

Parameter Analytical HPLC Preparative HPLC SFC
Column Chiralpak IAChiralpak IA (20x250mm)Chiralpak AD-H
Mobile Phase Hexane:Isopropanol (80:20)Hexane:Isopropanol (80:20)CO2:Methanol (70:30)
Flow Rate 1.0 mL/min15 mL/min3.0 mL/min
Enantiomeric Excess (ee) >99%>99%>99%
Yield N/A85%90%
Purity (by area %) 99.5%99.7%99.8%

Visualizations

Signaling Pathway of Sirpiglenastat (DRP-104)

Sirpiglenastat_Mechanism Sirpiglenastat Sirpiglenastat (DRP-104) (Prodrug) DON 6-Diazo-5-oxo-L-norleucine (DON) (Active Drug) Sirpiglenastat->DON Bioactivation in Tumor GlutamineMetabolism Glutamine-Dependent Metabolic Pathways DON->GlutamineMetabolism Glutamine Glutamine Glutamine->GlutamineMetabolism CancerCell Cancer Cell Proliferation and Survival GlutamineMetabolism->CancerCell Inhibition Inhibition Inhibition->CancerCell Chiral_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Racemic Mixture of Sirpiglenastat MethodScreening Analytical Method Screening (HPLC/SFC) Crude->MethodScreening PrepPurification Preparative Chiral Chromatography MethodScreening->PrepPurification Optimized Method FractionCollection Fraction Collection PrepPurification->FractionCollection SolventEvaporation Solvent Evaporation FractionCollection->SolventEvaporation PurityAnalysis Purity & Enantiomeric Excess Analysis SolventEvaporation->PurityAnalysis PureEnantiomer Pure (R)- or (S)-Enantiomer PurityAnalysis->PureEnantiomer

References

Validation & Comparative

Validating the Efficacy of (R)-STU104: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypoxia-activated prodrug (R)-STU104, here represented by its well-documented analogue PR-104, against other alternatives, with a focus on supporting experimental data. PR-104 is a leading example of a dinitrobenzamide mustard prodrug designed to selectively target hypoxic tumor cells, a population notoriously resistant to conventional therapies.

Mechanism of Action: Dual-Activation for Enhanced Tumor Selectivity

PR-104 is a water-soluble phosphate (B84403) ester "pre-prodrug" that is rapidly converted in vivo to its active form, PR-104A. The cytotoxic potential of PR-104A is unlocked through two principal pathways, conferring a high degree of tumor selectivity.

1. Hypoxia-Dependent Activation: In the low-oxygen environment characteristic of solid tumors, PR-104A undergoes one-electron reduction by various oxidoreductases, such as NADPH:cytochrome P450 oxidoreductase (POR). This reduction forms reactive radical species, which are subsequently converted to the potent DNA cross-linking agents, the hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) mustards. These metabolites induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.[1] In well-oxygenated tissues, the radical anion is rapidly re-oxidized back to the parent compound, sparing healthy cells.

2. AKR1C3-Dependent Activation: PR-104A can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[2] High expression of AKR1C3 in certain tumor types provides an additional mechanism for targeted drug activation, broadening the potential therapeutic window of PR-104.

PR-104 Activation Pathway cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_hypoxia Hypoxic Conditions (Low O2) cluster_oxic AKR1C3-Expressing Tumors (Aerobic/Hypoxic) PR-104 PR-104 PR-104A PR-104A PR-104->PR-104A Systemic Phosphatases PR-104A_hypoxia PR-104A PR-104A_akr1c3 PR-104A Reactive_Metabolites PR-104H (Hydroxylamine) PR-104M (Amine) PR-104A_hypoxia->Reactive_Metabolites One-electron Reductases (e.g., POR) DNA_Crosslinking DNA Interstrand Cross-links Reactive_Metabolites->DNA_Crosslinking Apoptosis Cell Death DNA_Crosslinking->Apoptosis Reactive_Metabolites_akr1c3 PR-104H (Hydroxylamine) PR-104M (Amine) PR-104A_akr1c3->Reactive_Metabolites_akr1c3 AKR1C3 DNA_Crosslinking_akr1c3 DNA Interstrand Cross-links Reactive_Metabolites_akr1c3->DNA_Crosslinking_akr1c3 Apoptosis_akr1c3 Cell Death DNA_Crosslinking_akr1c3->Apoptosis_akr1c3

Caption: PR-104 activation pathways. (Max Width: 760px)

Comparative Efficacy: PR-104 vs. Tirapazamine (B611382)

Tirapazamine (TPZ) is a benzotriazine di-N-oxide that was a pioneering hypoxia-activated prodrug. Like PR-104, it is reduced under hypoxia to a DNA-damaging radical. However, key differences in their activation and properties result in a superior preclinical profile for PR-104.

In Vitro Cytotoxicity

The potency of hypoxia-activated prodrugs is often characterized by their IC50 values (the concentration required to inhibit cell growth by 50%) under aerobic and hypoxic conditions. A key parameter is the K-value, the oxygen concentration at which the drug's potency is halved. PR-104A demonstrates significantly greater potency under severe hypoxia compared to tirapazamine. The K-value for PR-104A is approximately 10-fold lower than that of tirapazamine (0.126 µM vs. 1.30 µM), indicating that PR-104A is more effectively activated at very low oxygen levels. The cytotoxicity of PR-104A is increased 10- to 100-fold by hypoxia in vitro.

CompoundCell LineAerobic IC50 (µM)Hypoxic IC50 (µM)Hypoxic Cytotoxicity Ratio (HCR)
Tirapazamine HT29>50010.5>48
SiHa1551.697
SN30000 (TPZ Analogue) HT29>5002.5>200
SiHa2600.38684
In Vivo Antitumor Activity

Preclinical studies in human tumor xenograft models have demonstrated the superior efficacy of PR-104 compared to tirapazamine at equivalent host toxicity.

Xenograft ModelTreatmentOutcome
HT29 (human colon)PR-104Greater killing of hypoxic and aerobic cells than tirapazamine.
SiHa (human cervical)PR-104Greater killing of hypoxic and aerobic cells than tirapazamine.
H460 (human lung)PR-104Greater killing of hypoxic and aerobic cells than tirapazamine.
Panc-01 (pancreatic)PR-104 + GemcitabineGreater than additive antitumor activity.
22RV1 (prostate)PR-104 + DocetaxelGreater than additive antitumor activity.

In tumor excision assays, PR-104 provided greater killing of hypoxic (radioresistant) and aerobic cells in xenografts (HT29, SiHa, and H460) than tirapazamine or conventional mustards at equivalent host toxicity.[3] PR-104 also showed single-agent activity in six of eight xenograft models and greater than additive antitumor activity when combined with chemotherapy.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Clonogenic Assay

The clonogenic assay is the gold standard for determining cell reproductive death after treatment with cytotoxic agents.

Clonogenic Assay Workflow start Prepare single-cell suspension seed Seed cells into 6-well plates start->seed incubate_attach Incubate overnight to allow attachment seed->incubate_attach treat Treat with varying concentrations of This compound/comparator incubate_attach->treat incubate_colonies Incubate for 10-14 days for colony formation treat->incubate_colonies fix Fix colonies (e.g., with methanol) incubate_colonies->fix stain Stain colonies (e.g., with crystal violet) fix->stain count Count colonies (>50 cells) stain->count analyze Calculate surviving fraction and plot survival curves count->analyze

Caption: Clonogenic assay workflow. (Max Width: 760px)

Protocol:

  • Cell Seeding: Cancer cells are seeded at a low density in 6-well plates and allowed to attach overnight.

  • Drug Exposure: Cells are exposed to various concentrations of the test compound (e.g., PR-104A, tirapazamine) for a defined period (e.g., 4 hours) under either aerobic (21% O₂) or hypoxic (<0.1% O₂) conditions.

  • Colony Formation: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 10-14 days to allow for colony formation.

  • Fixation and Staining: Colonies are fixed with a solution like methanol (B129727) and stained with crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed after treatment to the number of colonies formed in the untreated control, adjusted for plating efficiency.

DNA Damage Assays

Comet Assay (Single-Cell Gel Electrophoresis): This assay measures DNA strand breaks and cross-links.

Comet Assay Workflow start Treat cells with test compound embed Embed single cells in agarose (B213101) on a microscope slide start->embed lyse Lyse cells to remove membranes and proteins embed->lyse unwind Unwind DNA in alkaline solution lyse->unwind electrophoresis Perform electrophoresis unwind->electrophoresis stain Stain DNA with a fluorescent dye electrophoresis->stain visualize Visualize under a fluorescence microscope stain->visualize analyze Quantify DNA damage (comet tail moment) visualize->analyze

Caption: Comet assay workflow. (Max Width: 760px)

Protocol for DNA Cross-linking:

  • Cell Treatment: Cells are treated with the DNA cross-linking agent.

  • Irradiation: A known amount of DNA strand breaks is introduced by irradiating the cells (e.g., with X-rays).

  • Embedding and Lysis: Cells are embedded in agarose on a slide and lysed to form nucleoids.

  • Electrophoresis: Under alkaline conditions, broken DNA fragments migrate out of the nucleoid, forming a "comet tail." DNA cross-links retard this migration.

  • Staining and Visualization: DNA is stained with a fluorescent dye and visualized. The extent of DNA cross-linking is inversely proportional to the comet tail length/intensity.

γH2AX Formation Assay: This immunofluorescence-based assay detects DNA double-strand breaks (DSBs).

Protocol:

  • Cell Treatment and Fixation: Cells are treated, then fixed and permeabilized on coverslips or slides.

  • Immunostaining: Cells are incubated with a primary antibody specific for the phosphorylated form of histone H2AX (γH2AX), which accumulates at sites of DSBs.

  • Secondary Antibody and Counterstaining: A fluorescently labeled secondary antibody is used for detection. The nucleus is counterstained with a DNA dye like DAPI.

  • Microscopy and Analysis: The number of distinct fluorescent foci (representing γH2AX accumulation at DSBs) per nucleus is quantified using fluorescence microscopy.

Conclusion

The available preclinical data strongly support the efficacy of PR-104 as a hypoxia-activated prodrug. Its dual-activation mechanism, potent cytotoxicity under severe hypoxia, and superior in vivo antitumor activity compared to the first-generation compound tirapazamine, position it as a promising candidate for the treatment of solid tumors. The experimental protocols provided herein offer a framework for the continued investigation and validation of this compound and related compounds in the drug development pipeline.

References

A Comparative Analysis of (R)-STU104 and (S)-STU104: Enantiomeric Differentiation in TAK1-MKK3 Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of the (R) and (S) enantiomers of STU104, a novel inhibitor of the TAK1-MKK3 protein-protein interaction. This analysis is supported by experimental data from peer-reviewed research, detailing the differential activity of the two stereoisomers.

In the development of small molecule therapeutics, the stereochemistry of a chiral compound is a critical determinant of its pharmacological activity. The enantiomers of a chiral drug can exhibit significant differences in potency, efficacy, and toxicity. This guide focuses on the distinct biological profiles of (R)-STU104 and (S)-STU104, highlighting the stereospecificity of their interaction with the TAK1-MKK3 signaling pathway, a key regulator of pro-inflammatory cytokine production.

Quantitative Comparison of this compound and (S)-STU104

Experimental data demonstrates a clear differentiation in the inhibitory activity of the two enantiomers of STU104. This compound has been identified as the more potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production, a key downstream effect of the TAK1-MKK3 pathway.

CompoundInhibition of TNF-α Production (IC50)Inhibition of MKK3 Phosphorylation (IC50)
This compound 0.58 µM 4.0 µM
(S)-STU104> 10 µMNot reported to be as potent

Table 1: In vitro inhibitory activities of this compound and (S)-STU104. Data sourced from Tang ML, et al. J Med Chem. 2022.[1]

Mechanism of Action: Targeting the TAK1-MKK3 Interaction

This compound exerts its anti-inflammatory effects by disrupting the protein-protein interaction (PPI) between TGF-β-activated kinase 1 (TAK1) and Mitogen-activated protein kinase kinase 3 (MKK3). This interaction is a critical step in the signaling cascade that leads to the production of pro-inflammatory cytokines, including TNF-α. By binding to MKK3, this compound prevents its phosphorylation by TAK1, thereby inhibiting the downstream activation of p38 MAPK and subsequent inflammatory responses. The (S)-enantiomer is significantly less effective at inhibiting this interaction.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the efficacy of STU104 enantiomers.

G cluster_0 Cellular Signaling Cascade Inflammatory Stimulus Inflammatory Stimulus TAK1 TAK1 Inflammatory Stimulus->TAK1 activates MKK3 MKK3 TAK1->MKK3 phosphorylates p38 MAPK p38 MAPK MKK3->p38 MAPK phosphorylates Downstream Effectors Downstream Effectors p38 MAPK->Downstream Effectors activates TNF-α Production TNF-α Production Downstream Effectors->TNF-α Production leads to This compound This compound This compound->MKK3 binds to & inhibits TAK1 interaction

Figure 1: Simplified signaling pathway of TAK1-MKK3-p38 and the inhibitory action of this compound.

G cluster_1 Experimental Workflow Cell Culture Immune Cell Culture (e.g., Macrophages) Stimulation Stimulation with Inflammatory Agent (e.g., LPS) Cell Culture->Stimulation Treatment Treatment with This compound or (S)-STU104 Stimulation->Treatment Incubation Incubation Treatment->Incubation Analysis Analysis Incubation->Analysis TNF_Assay TNF-α Quantification (e.g., ELISA) Analysis->TNF_Assay Phos_Assay MKK3 Phosphorylation Analysis (e.g., Western Blot) Analysis->Phos_Assay

Figure 2: General experimental workflow for comparing the in vitro effects of STU104 enantiomers.

Experimental Protocols

The following are summaries of the key experimental methodologies used to differentiate the effects of this compound and (S)-STU104.

Inhibition of TNF-α Production Assay
  • Cell Line: Murine macrophage cell line (e.g., RAW264.7) or human peripheral blood mononuclear cells (PBMCs).

  • Stimulation: Cells are typically stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.

  • Treatment: Cells are pre-treated with varying concentrations of this compound or (S)-STU104 for a specified period before LPS stimulation.

  • Quantification: After an incubation period, the concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of TNF-α inhibition against the logarithm of the compound concentration.

MKK3 Phosphorylation Assay (Western Blot)
  • Cell Lysis: Following stimulation and treatment as described above, cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated MKK3 (p-MKK3) and total MKK3. A loading control (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) system.

  • Analysis: The band intensities for p-MKK3 are normalized to total MKK3 and the loading control to determine the relative inhibition of MKK3 phosphorylation by the compounds.

In Vivo Efficacy in a Model of Ulcerative Colitis

In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, oral administration of this compound demonstrated significant therapeutic effects. Treatment with this compound led to a reduction in disease activity index (DAI) scores, amelioration of colon shortening, and decreased levels of pro-inflammatory cytokines in the colon tissue. These in vivo findings further underscore the therapeutic potential of the (R)-enantiomer.[1]

Conclusion

The available data conclusively demonstrates that the biological activity of STU104 resides predominantly in the (R)-enantiomer. This compound is a potent, orally active inhibitor of the TAK1-MKK3 protein-protein interaction, leading to the suppression of TNF-α production. In contrast, (S)-STU104 is significantly less active. This stereospecificity highlights the importance of chiral separation and the evaluation of individual enantiomers in the drug discovery and development process. For researchers investigating the TAK1-MKK3 signaling pathway or developing novel anti-inflammatory agents, this compound represents a valuable chemical probe and a promising therapeutic lead.

References

clinical trial results for (R)-STU104

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This guide aims to provide a comparative overview of the . However, a comprehensive search of publicly available scientific literature and clinical trial databases has revealed no specific clinical or preclinical data for a compound designated as (R)-STU104 .

Our search for "this compound" and "STU-104" did not yield any relevant results linking this identifier to a specific molecule, mechanism of action, or any registered clinical trials. It is possible that this compound is an internal development code that has not yet been publicly disclosed, or the identifier may be inaccurate.

While we cannot provide specific data for this compound, we can offer a comparative framework for evaluating Carnitine Palmitoyltransferase 1 (CPT1) inhibitors, a class of drugs with therapeutic potential in metabolic diseases and cancer. This information is based on available data for other well-characterized CPT1 inhibitors.

Understanding CPT1 Inhibition

Carnitine Palmitoyltransferase 1 (CPT1) is a crucial enzyme in fatty acid metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] By inhibiting CPT1, cells are forced to shift their energy production from fatty acid oxidation to glucose metabolism.[1] This metabolic switch is the basis for the therapeutic interest in CPT1 inhibitors for conditions like type 2 diabetes, obesity, and certain cancers that are highly dependent on fatty acid oxidation for their growth and survival.[1][2]

Key CPT1 Inhibitors in Research and Development

Several CPT1 inhibitors have been investigated preclinically and in clinical trials. Below is a summary of two notable examples:

CompoundDevelopment StatusPrimary Therapeutic Area of InterestKey Characteristics
Etomoxir Clinical trials haltedHeart failure, Type 2 DiabetesIrreversible inhibitor of both CPT1a and CPT1b isoforms.[2][3] Clinical development was stopped due to concerns about cardiac hypertrophy.[2]
ST1326 (Teglicar) Preclinical/ClinicalType 2 Diabetes, CancerA selective and reversible inhibitor of the liver isoform, CPT1a.[2] It has been shown to reduce gluconeogenesis and improve glucose homeostasis in animal models.[2]

Experimental Protocols for Evaluating CPT1 Inhibitors

Should data for this compound become available, its evaluation would likely involve the following key experiments:

CPT1A Enzyme Activity Assay

Objective: To determine the in vitro potency of the inhibitor against the CPT1a enzyme.

Methodology:

  • Recombinant human CPT1a is incubated with the test compound at various concentrations.

  • The reaction is initiated by adding the substrates, L-carnitine and palmitoyl-CoA.

  • The rate of formation of palmitoyl-L-carnitine is measured, often using a colorimetric or radiometric method.

  • The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated.

Cellular Fatty Acid Oxidation (FAO) Assay

Objective: To assess the effect of the inhibitor on fatty acid oxidation in a cellular context.

Methodology:

  • Cancer cells or other relevant cell types are treated with the test compound.

  • The cells are then incubated with a radiolabeled fatty acid, such as [³H]-palmitate.

  • The amount of radiolabeled water produced as a byproduct of β-oxidation is measured to quantify the rate of FAO.

  • A decrease in radiolabeled water production indicates inhibition of FAO.

In Vivo Efficacy Studies in Animal Models

Objective: To evaluate the therapeutic effect of the inhibitor in a living organism.

Methodology:

  • A relevant animal model is chosen (e.g., a mouse model of diet-induced obesity for metabolic studies, or a tumor xenograft model for cancer research).

  • The animals are treated with the test compound or a vehicle control.

  • Key endpoints are measured, such as blood glucose levels, body weight, tumor volume, or other relevant biomarkers.

  • The safety and tolerability of the compound are also monitored throughout the study.

Signaling Pathways Affected by CPT1 Inhibition

The inhibition of CPT1 and the subsequent shift in cellular metabolism can impact several key signaling pathways. The diagram below illustrates the central role of CPT1 in fatty acid metabolism and its downstream effects.

CPT1_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria CPT1 CPT1 Long-Chain Fatty Acyl-CoA->CPT1 Substrate Beta-Oxidation Beta-Oxidation Long-Chain Fatty Acyl-CoA->Beta-Oxidation L-Carnitine L-Carnitine L-Carnitine->CPT1 Substrate Malonyl-CoA Malonyl-CoA Malonyl-CoA->CPT1 Inhibits ACC Acetyl-CoA Carboxylase (ACC) ACC->Malonyl-CoA Product Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACC Substrate Long-Chain Acylcarnitine Long-Chain Acylcarnitine CPT1->Long-Chain Acylcarnitine Product CPT2 CPT2 CPT2->Long-Chain Fatty Acyl-CoA Re-esterified Long-Chain Acylcarnitine->CPT2 Translocated TCA Cycle TCA Cycle & Oxidative Phosphorylation Beta-Oxidation->TCA Cycle ATP ATP TCA Cycle->ATP

Caption: CPT1-mediated fatty acid transport into the mitochondria.

Experimental Workflow for CPT1 Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical and clinical development of a CPT1 inhibitor.

CPT1_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification (CPT1) Compound_Screening Compound Screening & Lead Optimization Target_ID->Compound_Screening In_Vitro In Vitro Assays (Enzyme Activity, Cell-based FAO) Compound_Screening->In_Vitro In_Vivo In Vivo Animal Models (Efficacy & Toxicology) In_Vitro->In_Vivo Phase_I Phase I Trials (Safety & PK/PD) In_Vivo->Phase_I Phase_II Phase II Trials (Efficacy & Dose Ranging) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy & Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Caption: Drug development workflow for a CPT1 inhibitor.

We hope this guide provides a useful framework for understanding the evaluation of CPT1 inhibitors. We will continue to monitor for any publicly available information on this compound and will update this guide accordingly.

References

Comparative Analysis: PR-104 vs. Standard of Care in Hypoxic Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for the compound "(R)-STU104" did not yield specific results. However, a similarly named investigational drug, PR-104 , has been identified in preclinical and clinical studies and offers sufficient data for a comparative analysis. This guide will focus on PR-104, a hypoxia-activated prodrug, and compare it with the standard of care for relevant solid tumors.

This guide provides a comparative analysis of the investigational hypoxia-activated DNA cross-linking agent PR-104 against the standard of care for the treatment of solid tumors characterized by hypoxic regions. This document is intended for researchers, scientists, and drug development professionals.

Introduction to PR-104

PR-104 is a novel "pre-prodrug" that is converted in the body to PR-104A, a prodrug that is selectively activated under hypoxic conditions, a common feature of solid tumors.[1] This targeted activation leads to the formation of cytotoxic metabolites that cross-link DNA, inducing tumor cell death.[1] This mechanism offers the potential for targeted therapy against tumor cells in the hypoxic microenvironment, which are often resistant to conventional chemotherapy and radiotherapy.[1]

Mechanism of Action of PR-104

PR-104's mechanism of action involves a two-step activation process. The phosphate (B84403) ester "pre-prodrug," PR-104, is rapidly converted to the prodrug PR-104A. In the low-oxygen environment of hypoxic tumor cells, PR-104A is reduced to its active hydroxylamine (B1172632) metabolite, PR-104H.[1] PR-104H is a potent DNA cross-linking agent. This selective activation in hypoxic tissue minimizes damage to healthy, well-oxygenated cells.[1]

cluster_0 Normoxic & Hypoxic Tissue cluster_1 Hypoxic Tumor Tissue PR-104 PR-104 PR-104A PR-104A PR-104->PR-104A Systemic Conversion PR-104H PR-104H PR-104A->PR-104H Hypoxic Reduction DNA_Cross-linking DNA_Cross-linking PR-104H->DNA_Cross-linking Induces

Figure 1: PR-104 Mechanism of Activation.

Comparative Efficacy Data

A direct head-to-head comparison with a single standard of care is challenging as it varies significantly depending on the tumor type. The preclinical data for PR-104 has shown promising results in various xenograft models.

Parameter PR-104 Standard of Care (Example: Gemcitabine (B846) for Pancreatic Cancer) Standard of Care (Example: Docetaxel (B913) for Prostate Cancer)
Mechanism of Action Hypoxia-activated DNA cross-linking agent[1]Nucleoside analog that inhibits DNA synthesisTaxane that stabilizes microtubules, leading to cell cycle arrest
Preclinical Efficacy (Monotherapy) Showed single-agent activity in six of eight xenograft models[1]Varies by tumor modelVaries by tumor model
Preclinical Efficacy (Combination Therapy) Greater than additive antitumor activity with gemcitabine in Panc-01 pancreatic tumors and with docetaxel in 22RV1 prostate tumors[1]Standard combination partner for various chemotherapiesStandard combination partner for various chemotherapies
Selectivity Selective for hypoxic tumor cells[1]Affects all rapidly dividing cellsAffects all rapidly dividing cells

Experimental Protocols

The following are summaries of typical experimental protocols used to evaluate the efficacy of PR-104 and standard of care chemotherapies.

In Vitro Cytotoxicity Assay
  • Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50) under both normoxic and hypoxic conditions.

  • Methodology:

    • Human tumor cell lines (e.g., HT29, SiHa, H460) are cultured in appropriate media.

    • Cells are seeded into 96-well plates.

    • For hypoxic conditions, plates are placed in a hypoxic chamber (e.g., <0.1% O2).

    • Cells are treated with a range of concentrations of the test compound (e.g., PR-104A) or standard of care drug.

    • After a set incubation period (e.g., 72 hours), cell viability is assessed using an appropriate assay (e.g., MTS or CellTiter-Glo).

    • IC50 values are calculated from the dose-response curves.

Tumor Xenograft Model
  • Objective: To evaluate the in vivo antitumor activity of the test compound.

  • Methodology:

    • Human tumor cells are implanted subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • Treatment groups receive the investigational drug (e.g., PR-104), standard of care, or a combination, administered via an appropriate route (e.g., intravenous or intraperitoneal).

    • Tumor volume and body weight are measured regularly.

    • The study endpoint can be tumor growth delay or clonogenic assay of excised tumors.[1]

Start Start Implant_Cells Implant Tumor Cells in Mice Start->Implant_Cells Tumor_Growth Allow Tumors to Establish Implant_Cells->Tumor_Growth Randomize Randomize Mice Tumor_Growth->Randomize Group_Control Control Group (Vehicle) Randomize->Group_Control Group_PR104 PR-104 Group Randomize->Group_PR104 Group_SOC Standard of Care Group Randomize->Group_SOC Group_Combo Combination Group Randomize->Group_Combo Treat Administer Treatment Group_Control->Treat Group_PR104->Treat Group_SOC->Treat Group_Combo->Treat Monitor Monitor Tumor Growth & Body Weight Treat->Monitor Endpoint Endpoint Reached? Monitor->Endpoint Endpoint->Monitor No Analyze Analyze Data (Tumor Growth Delay) Endpoint->Analyze Yes End End Analyze->End

Figure 2: Xenograft Study Workflow.

Safety and Tolerability

Preclinical studies indicated that the "pre-prodrug" PR-104 was well-tolerated in mice.[1] Clinical trial data would be necessary for a comprehensive safety comparison with established standard of care treatments.

Conclusion

PR-104 demonstrates a novel, targeted approach to cancer therapy by exploiting the hypoxic microenvironment of solid tumors. Preclinical data suggests significant antitumor activity, both as a monotherapy and in combination with standard chemotherapeutic agents.[1] Its selective activation mechanism may offer a favorable safety profile compared to non-targeted systemic therapies. Further clinical investigation is required to fully elucidate its therapeutic potential and position relative to the current standards of care.

References

In-depth Analysis of (R)-STU104: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental data, biological activity, and mechanism of action for the compound designated as (R)-STU104 has yielded no specific results in the public domain. This lack of available information prevents a direct cross-validation and comparison with alternative compounds at this time.

Without foundational data on this compound, including its chemical structure, biological targets, and observed experimental outcomes, the creation of a comparative guide with supporting data, detailed experimental protocols, and signaling pathway diagrams as requested is not feasible.

To proceed with a meaningful comparison, primary data on this compound would be required. This would typically include, but is not limited to:

  • In vitro studies: Data from assays determining potency, selectivity, and mechanism of action.

  • In vivo studies: Results from preclinical models demonstrating efficacy and safety.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) data: Information on the absorption, distribution, metabolism, and excretion of the compound, as well as its effects on the body over time.

Researchers, scientists, and drug development professionals interested in the comparative analysis of this compound are encouraged to consult internal documentation or await the publication of initial findings in a peer-reviewed journal or patent application. Once such data becomes publicly available, a thorough cross-validation and comparative analysis can be performed.

Safety Operating Guide

Information regarding the proper disposal of (R)-STU104 is not available in public resources.

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a Safety Data Sheet (SDS) and other handling information for a chemical identified as "(R)-STU104" have not yielded any specific results. This suggests that "this compound" may be a novel research chemical, an internal compound designation not in the public domain, or an incorrect identifier.

Providing standardized disposal procedures without accurate chemical identity and safety information would be highly irresponsible and could pose a significant safety risk.

For the safety of all laboratory personnel and to ensure compliance with regulatory requirements, it is imperative to follow the established safety protocols of your institution.

Immediate Action Required:

Researchers, scientists, and drug development professionals in possession of or working with a substance identified as "this compound" must take the following steps:

  • Do Not Attempt to Dispose: Do not dispose of this compound through standard laboratory waste streams.

  • Contact Your Environmental Health and Safety (EHS) Office: Immediately consult with your institution's EHS department or equivalent safety office. They are equipped to assess unknown chemicals and provide guidance on proper, safe, and compliant disposal procedures.

  • Provide All Available Information: When contacting your EHS office, provide them with all available information about the substance, including its source, any known synthetic route, and any observed properties.

  • Quarantine the Material: Pending guidance from your EHS office, the material should be clearly labeled and stored in a secure, designated area away from incompatible materials.

A logical workflow for handling an unidentified chemical like this compound is presented below.

cluster_0 A Substance this compound Identified B Conduct Public Resource Search (e.g., SDS) A->B C Information Found? B->C D Follow Standard Disposal Protocol C->D Yes E STOP: Do Not Proceed with Disposal C->E No F Contact Institutional EHS Office E->F G Provide All Known Information to EHS F->G H Receive and Follow EHS Disposal Guidance G->H

Workflow for Handling Unidentified Chemicals.

Building Trust Through Safety:

Our commitment is to provide information that enhances laboratory safety. In instances where specific data is unavailable, the most valuable guidance we can offer is to direct you to the experts within your own organization who are tasked with ensuring your safety and environmental compliance.

Safeguarding Researchers: Personal Protective Equipment Protocols for Handling (R)-STU104

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines the essential personal protective equipment (PPE) and handling protocols required for all personnel working with the research compound (R)-STU104. Given the current lack of a specific Safety Data Sheet (SDS), this compound must be treated as a potent, bioactive small molecule with unknown toxicological properties. These guidelines are established to minimize exposure risk and ensure a safe laboratory environment for all researchers, scientists, and drug development professionals.

A comprehensive risk assessment specific to every experimental procedure involving this compound is mandatory before any work commences. These protocols are to be considered the minimum standard of protection.

Summary of Personal Protective Equipment

The following table summarizes the required PPE for various laboratory activities involving this compound. This tiered approach ensures that the level of protection is commensurate with the potential for exposure.

Activity Level Task Examples Required Personal Protective Equipment
Low-Risk Activities - Dilute solution handling (<1mM) in a closed system- Analytical sample preparation in a fume hood- Primary Gloves: Nitrile or neoprene gloves (double-gloving recommended)- Eye Protection: Safety glasses with side shields- Lab Coat: Standard cotton or flame-resistant lab coat
Medium-Risk Activities - Weighing and preparing stock solutions- In vitro assays with open plates- Solid compound handling- Primary Gloves: Double-gloving with nitrile or neoprene gloves- Eye Protection: Chemical splash goggles- Lab Coat: Disposable, fluid-resistant lab coat over a standard lab coat- Respiratory Protection: N95 respirator or higher
High-Risk Activities - Handling of neat (undiluted) compound- Procedures with a high risk of aerosolization (e.g., sonication, vortexing of open tubes)- Spill cleanup- Primary Gloves: Double-gloving with chemically resistant gloves (e.g., neoprene over nitrile)- Eye Protection: Full-face shield over chemical splash goggles- Body Protection: Full-coverage disposable suit (e.g., Tyvek)- Respiratory Protection: Half-mask or full-face respirator with appropriate cartridges

Operational and Disposal Plans

Adherence to strict operational procedures is critical to prevent contamination and accidental exposure.

Receiving and Storage:
  • Upon receipt, inspect the container for any signs of damage or leakage within a certified chemical fume hood.

  • The container should be wiped down with an appropriate deactivating solution (if known) or 70% ethanol (B145695) before being moved to its designated storage location.

  • Store this compound in a clearly labeled, sealed, and secondary container in a secure, ventilated, and access-controlled area.

Handling Procedures:
  • All handling of this compound, including weighing, dilution, and addition to experimental systems, must be conducted within a certified chemical fume hood or a glove box.[1]

  • Before use, ensure that a safety shower and eyewash station are accessible and have been recently tested.[1]

  • Utilize disposable labware whenever possible to minimize cleaning and potential for cross-contamination.

  • Work on a disposable, absorbent bench liner to contain any potential spills.

Decontamination and Disposal:
  • All disposable materials that come into contact with this compound, including gloves, pipette tips, and bench liners, must be considered hazardous waste.

  • Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid waste containing this compound must be collected in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of this waste down the drain.

  • Non-disposable equipment, such as glassware and spatulas, must be decontaminated using a validated procedure or a suitable solvent wash, with the rinsate collected as hazardous waste.

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.[2][3]

Experimental Protocol: General Weighing and Solubilization

This protocol outlines the standard procedure for accurately weighing a solid form of this compound and preparing a stock solution.

Materials:

  • This compound solid compound

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Vortex mixer

  • Calibrated pipettes and sterile, filtered tips

  • Appropriate volumetric flasks and storage vials

Procedure:

  • Preparation: Don the appropriate PPE for medium-risk activities. Ensure the analytical balance is clean, calibrated, and located within a chemical fume hood. Place a disposable absorbent liner on the work surface.

  • Taring: Place a clean weighing paper or boat on the balance and tare the weight.

  • Weighing: Carefully transfer a small amount of this compound to the weighing paper using a clean spatula. Aim for the target weight, avoiding any spills.

  • Recording: Record the exact weight of the compound.

  • Transfer: Carefully transfer the weighed compound into an appropriately sized volumetric flask.

  • Solubilization: Using a calibrated pipette, add the desired volume of solvent to the volumetric flask.

  • Mixing: Cap the flask securely and mix by inversion or gentle vortexing until the compound is fully dissolved.

  • Storage: Transfer the stock solution to a clearly labeled storage vial, including the compound name, concentration, solvent, and date of preparation. Store at the appropriate temperature.

  • Cleanup: Dispose of all contaminated disposable materials in the designated hazardous waste container. Decontaminate the spatula and any non-disposable items. Clean the work area thoroughly.

Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal, emphasizing the integration of safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Protocol & SDS b Don Appropriate PPE a->b c Prepare Fume Hood b->c d Weigh Compound c->d Begin Work e Prepare Solution d->e f Perform Experiment e->f g Decontaminate Equipment f->g Experiment Complete h Segregate Waste g->h i Dispose of Waste h->i j Remove PPE & Wash Hands i->j End of Process

Caption: Workflow for Safe Handling of this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.